molecular formula C13H12O B025949 2-Methyl-[1,1'-biphenyl]-3-ol CAS No. 106912-94-1

2-Methyl-[1,1'-biphenyl]-3-ol

Cat. No.: B025949
CAS No.: 106912-94-1
M. Wt: 184.23 g/mol
InChI Key: RDCHMDPGLCHQQM-UHFFFAOYSA-N
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Description

2-Methyl-[1,1'-biphenyl]-3-ol is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCHMDPGLCHQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Methyl-[1,1'-biphenyl]-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic routes for producing 2-Methyl-[1,1'-biphenyl]-3-ol, a valuable biphenyl derivative. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is an organic compound featuring a biphenyl core structure with a methyl and a hydroxyl substituent. The arrangement of these functional groups offers potential for further chemical modification, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The primary challenge in its synthesis lies in the selective formation of the biaryl bond and the management of functional group compatibility. The two most prevalent and effective methods for constructing the biphenyl core of this molecule are the Suzuki-Miyaura cross-coupling reaction and Grignard reagent-based cross-coupling.

Synthetic Strategies

The synthesis of this compound can be approached through two primary and highly effective methods:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming carbon-carbon bonds, particularly for creating biaryl systems.[1][2][3] It involves the reaction of an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide or triflate in the presence of a palladium catalyst and a base.[1][4] The reaction is known for its mild conditions and tolerance to a wide variety of functional groups.[1][2]

  • Grignard Reagent Based Cross-Coupling (Kumada Coupling): This method utilizes a Grignard reagent (an organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond.[5] Grignard reagents are powerful nucleophiles, making this a robust method for biaryl synthesis.[6][7] However, the highly reactive nature of Grignard reagents necessitates careful control of reaction conditions and protection of acidic functional groups.[7]

This guide will provide detailed protocols for both approaches, adapted for the specific synthesis of this compound.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling offers a highly efficient route to this compound. The general strategy involves the coupling of a protected 3-bromo-2-methylphenol with phenylboronic acid. A protecting group for the hydroxyl moiety is necessary to prevent side reactions. A common and easily removable protecting group for phenols is the methoxymethyl (MOM) ether.

Experimental Protocol

Step 1: Protection of 3-Bromo-2-methylphenol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Protecting Group Introduction: Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-(bromomethoxy)-3-bromo-2-methylbenzene.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add the protected 1-(bromomethoxy)-3-bromo-2-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Catalyst and Solvent Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq), and a solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the MOM-protected this compound. A similar Suzuki coupling reaction starting from (3-bromo-2-methylphenyl)methanol has been reported to achieve a high yield of 98%.[8]

Step 3: Deprotection

  • Reaction Setup: Dissolve the purified MOM-protected biphenyl (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary (Suzuki-Miyaura Route)
StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Protection 3-Bromo-2-methylphenol, MOM-ClDIPEADCM0 to RT12-16>90
2. Coupling MOM-protected bromophenol, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O80-908-1285-98[8]
3. Deprotection MOM-protected biphenylHClMethanol/THFRT2-4>95

Yields are estimated based on analogous reactions and may vary depending on specific experimental conditions.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection A 3-Bromo-2-methylphenol C Protected Bromophenol A->C DCM, 0°C to RT B MOM-Cl, DIPEA B->C F MOM-Protected Biphenyl C->F Toluene/H₂O, 80-90°C D Phenylboronic Acid D->F E Pd(PPh₃)₄, K₂CO₃ E->F H This compound F->H Methanol/THF, RT G HCl G->H

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Grignard Reagent Based Cross-Coupling Approach

An alternative route to this compound is through a Grignard reagent-based cross-coupling reaction. This approach involves the formation of a Grignard reagent from a protected 3-bromo-2-methylphenol, followed by a nickel- or palladium-catalyzed coupling with a phenyl halide.

Experimental Protocol

Step 1: Protection of 3-Bromo-2-methylphenol

(This step is identical to Step 1 of the Suzuki-Miyaura approach.)

Step 2: Grignard Reagent Formation

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.5 eq).

  • Initiation: Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of the protected 1-(bromomethoxy)-3-bromo-2-methylbenzene (1.0 eq) in anhydrous THF via the dropping funnel.

  • Grignard Formation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the protected aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Kumada Coupling

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve a nickel or palladium catalyst, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)) (0.05 eq), in anhydrous THF. Add bromobenzene (1.0 eq) to this solution.

  • Coupling Reaction: Cool the catalyst and bromobenzene mixture in an ice bath. Slowly add the prepared Grignard reagent from Step 2 via a cannula or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the MOM-protected this compound.

Step 4: Deprotection

(This step is identical to Step 3 of the Suzuki-Miyaura approach.)

Quantitative Data Summary (Grignard Route)
StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Protection 3-Bromo-2-methylphenol, MOM-ClDIPEADCM0 to RT12-16>90
2. Grignard Formation Protected bromophenol, MgIodine (cat.)THFReflux1-2>90
3. Coupling Grignard reagent, BromobenzeneNiCl₂(dppe)THF0 to RT12-2470-85
4. Deprotection MOM-protected biphenylHClMethanol/THFRT2-4>95

Yields are estimated based on analogous reactions and may vary depending on specific experimental conditions.

Grignard Reagent Based Cross-Coupling Signaling Pathway

Grignard_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product Formation A Protected 3-Bromo-2-methylphenol D Grignard Reagent A->D THF B Magnesium B->D C Bromobenzene F Protected This compound C->F D->F NiCl₂(dppe) E Ni(0) or Pd(0) Catalyst E->F G Deprotection (H⁺) F->G H This compound G->H

Caption: Logical relationship in the Grignard-based synthesis of this compound.

Conclusion

This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound. The Suzuki-Miyaura coupling offers a high-yielding and functional group tolerant method, while the Grignard reagent-based cross-coupling provides a powerful alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, scalability, and desired purity. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a comprehensive resource for scientists and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of 3-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(2-methylphenyl)phenol, a biaryl compound of interest in medicinal chemistry and materials science. The document details two core synthetic strategies: the Palladium-Catalyzed Suzuki-Miyaura Coupling and the Copper-Catalyzed Ullmann Condensation. For each method, a thorough description of the reaction mechanism, detailed experimental protocols, and a summary of relevant quantitative data are presented. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

3-(2-methylphenyl)phenol, also known as 3-(o-tolyl)phenol, is a biaryl structure incorporating a phenol and a toluene moiety. This structural motif is of significant interest in the development of novel organic molecules with potential applications in pharmaceuticals and advanced materials. The synthesis of such unsymmetrical biaryls can be achieved through various cross-coupling methodologies. This guide focuses on the two most prevalent and effective strategies: the Suzuki-Miyaura coupling and the Ullmann condensation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of 3-(2-methylphenyl)phenol, this involves the reaction of a 2-methylphenylboronic acid with a 3-halophenol.

Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Halophenol (X = Br, I) product 3-(2-methylphenyl)phenol reactant1->product reactant2 2-Methylphenylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Suzuki-Miyaura coupling for 3-(2-methylphenyl)phenol synthesis.

Quantitative Data

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of analogous aryl halides and boronic acids. While specific data for the synthesis of 3-(2-methylphenyl)phenol is not extensively published, these examples provide a strong basis for reaction optimization.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-BromophenolPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95[1][2]
3-IodophenolPhenylboronic acidPd/C (5)-K₂CO₃Water80~90[1]
4-Bromoanisole2-Methylphenylboronic acidPd₂(dba)₃ (1.5)P(o-tolyl)₃ (3)K₃PO₄Dioxane10082[3]
3-Chloroindazole5-Indole boronic acidP2 precatalyst (2.5)-K₃PO₄Dioxane/H₂O10080[2]
Experimental Protocol

This protocol is a general guideline for the synthesis of 3-(2-methylphenyl)phenol via Suzuki-Miyaura coupling. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve optimal yields.

Materials:

  • 3-Bromophenol (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a dry round-bottom flask, add 3-bromophenol, 2-methylphenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of toluene and water to the flask via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-(2-methylphenyl)phenol.

Note on Protecting Groups: The phenolic hydroxyl group can sometimes interfere with the catalytic cycle. If low yields are obtained, protection of the hydroxyl group as a methyl ether or silyl ether may be necessary prior to the coupling reaction, followed by a deprotection step.[4]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. To synthesize 3-(2-methylphenyl)phenol, this would involve the coupling of a 2-halotoluene with a 3-hydroxyphenol (resorcinol).

Reaction Scheme

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Hydroxyphenol (Resorcinol) product 3-(2-methylphenyl)phenol reactant1->product reactant2 2-Halotoluene (X = I, Br) reactant2->product catalyst Cu Catalyst (e.g., CuI) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., DMF, Pyridine) solvent->product

Caption: Ullmann condensation for 3-(2-methylphenyl)phenol synthesis.

Quantitative Data

The table below presents data from Ullmann-type reactions for the synthesis of diaryl ethers, which can serve as a reference for the synthesis of 3-(2-methylphenyl)phenol.

Aryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
IodobenzeneResorcinolCuCl (1)8-Hydroxyquinoline (1)K₂CO₃DMF10080[5]
4-Iodophenol3-MethoxyphenolCu (catalytic)---HighHigh[6]
Aryl IodidePhenolCuI (2)N,N-Dimethylglycine (7.5)Cs₂CO₃Dioxane9070-95[7]
2-Iodotoluene2,6-DimethylphenolCuI (5)Picolinic acid (20)K₃PO₄DMSO110100[7]
Experimental Protocol

This protocol is adapted from established procedures for Ullmann condensations and can be applied to the synthesis of 3-(2-methylphenyl)phenol.

Materials:

  • 3-Hydroxyphenol (resorcinol) (1.2 equiv)

  • 2-Iodotoluene (1.0 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine 3-hydroxyphenol, 2-iodotoluene, copper(I) iodide, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this procedure three times.

  • Add DMF to the flask.

  • Heat the reaction mixture to 120-150 °C with stirring. Traditional Ullmann reactions often require high temperatures.[8]

  • Monitor the reaction by TLC or GC-MS. The reaction may require 24-48 hours for completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(2-methylphenyl)phenol.

Note on Modern Ullmann Reactions: The use of ligands such as diamines, amino acids (e.g., N,N-dimethylglycine), or picolinic acid can significantly improve the reaction efficiency and allow for milder reaction conditions.[6][7]

Logical Workflow for Synthesis

Synthesis_Workflow start Define Target: 3-(2-methylphenyl)phenol strategy Select Synthesis Strategy start->strategy suzuki Suzuki-Miyaura Coupling strategy->suzuki ullmann Ullmann Condensation strategy->ullmann reactants_suzuki Prepare Reactants: 3-Halophenol & 2-Methylphenylboronic Acid suzuki->reactants_suzuki reactants_ullmann Prepare Reactants: 3-Hydroxyphenol & 2-Halotoluene ullmann->reactants_ullmann reaction_suzuki Perform Pd-catalyzed Cross-Coupling reactants_suzuki->reaction_suzuki reaction_ullmann Perform Cu-catalyzed Condensation reactants_ullmann->reaction_ullmann workup Reaction Workup (Extraction, Washing) reaction_suzuki->workup reaction_ullmann->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for the synthesis of 3-(2-methylphenyl)phenol.

Conclusion

Both the Suzuki-Miyaura coupling and the Ullmann condensation represent viable and effective methods for the synthesis of 3-(2-methylphenyl)phenol. The Suzuki-Miyaura coupling generally offers milder reaction conditions and a broader substrate scope, making it a popular choice in modern organic synthesis. The Ullmann condensation, while traditionally requiring harsher conditions, has seen significant improvements through the development of new catalyst systems and can be a cost-effective alternative. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required. The experimental protocols and data provided in this guide serve as a solid foundation for researchers to successfully synthesize 3-(2-methylphenyl)phenol and its derivatives.

References

A Technical Guide to the Synthesis of 3-(o-tolyl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-(o-tolyl)phenol, a biaryl compound with potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its reliability, mild conditions, and broad functional group tolerance in creating carbon-carbon bonds.[1][2]

Reaction Overview and Strategy

The synthesis of 3-(o-tolyl)phenol involves the formation of a C-C bond between a phenol ring and a toluene ring. This can be achieved via two primary retrosynthetic pathways using the Suzuki-Miyaura coupling:

  • Route A: Coupling of a 3-halophenol (or a protected derivative) with o-tolylboronic acid.

  • Route B: Coupling of a 2-halotoluene with 3-hydroxyphenylboronic acid.

Both routes are viable, and the choice often depends on the commercial availability, stability, and cost of the starting materials. For this guide, we will focus on Route A , coupling an aryl halide with an organoboron reagent.

General Reaction Scheme:

General Reaction Scheme for the synthesis of 3-(o-tolyl)phenol via Suzuki-Miyaura coupling.

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling to synthesize 3-(o-tolyl)phenol. X represents a halide (typically Br or I) or a pseudohalide (e.g., OTf).

Core Mechanism of the Suzuki-Miyaura Coupling

The reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-halophenol, forming a square planar Pd(II) complex. This is often the rate-limiting step.[1]

  • Transmetalation: The organic group from the organoboron species (o-tolylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the tolyl group.[3]

  • Reductive Elimination: The two organic ligands on the palladium center (the hydroxyphenyl and tolyl groups) couple to form the final biaryl product, 3-(o-tolyl)phenol. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][3]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Aryl-Pd(II)-X L₂ (Oxidative Adduct) pd0->pd_complex Oxidative Addition trans_complex Aryl-Pd(II)-Aryl' L₂ (Transmetalation Product) pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 3-(o-tolyl)phenol (Product) trans_complex->product aryl_halide 3-Halophenol (Ar-X) aryl_halide->pd_complex boronic_acid o-tolylboronic acid (Ar'-B(OH)₂) boronic_acid->pd_complex base Base (e.g., K₂CO₃) base->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

While a specific protocol for 3-(o-tolyl)phenol is not prominently published, the following representative procedures are based on standard, well-established methods for Suzuki-Miyaura couplings of halophenols and arylboronic acids.[4][5][6]

This protocol is suitable for a wide range of aryl bromides and iodides.[5]

  • Materials:

    • 3-Bromophenol (1.0 equiv)

    • o-Tolylboronic acid (1.2 - 1.5 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-3 mol%)

    • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

    • Solvent: Toluene/Water (4:1), Dioxane/Water (4:1), or THF/Water (4:1)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask or round-bottom flask, add 3-bromophenol, o-tolylboronic acid, the palladium catalyst, and the base.

    • Equip the flask with a condenser and a magnetic stir bar.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 85-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

    • Upon completion, cool the mixture to room temperature.

    • Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(o-tolyl)phenol.

This protocol is advantageous for rapid reaction optimization and is particularly effective for less reactive aryl chlorides.[5][7]

  • Materials:

    • 3-Chlorophenol (1.0 equiv)

    • o-Tolylboronic acid (1.5 equiv)

    • Palladium Catalyst: PdCl₂(dppf) (2-5 mol%)

    • Base: K₂CO₃ or K₃PO₄ (3.0 equiv)

    • Solvent: N,N-Dimethylacetamide (DMA) or Dioxane/Water (5:1)

  • Procedure:

    • In a microwave reaction vial, combine 3-chlorophenol, o-tolylboronic acid, the palladium catalyst, and the base.

    • Add the solvent and a magnetic stir bar.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

    • After the reaction, allow the vial to cool to a safe temperature.

    • Follow the work-up and purification steps as described in Protocol A.

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings involving substituted phenols or arylboronic acids, providing a benchmark for expected outcomes.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-IodophenolPhenylboronic acidPd/C (5)K₃PO₄Water100195[4]
4-BromophenolPhenylboronic acidPd/C (5)K₃PO₄Water150 (MW)0.3391[4]
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2) / XPhos (3)K₃PO₄Dioxane/H₂O1001592[8]
Aryl CarbamatePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Dioxane8024~52[9]
5-Bromosalicylic acid2,4-Difluorophenyl-boronic acidPd(OAc)₂ (1)K₂CO₃DMF/H₂O75 (US)1~98[10]

MW = Microwave Irradiation; US = Ultrasound Irradiation

Experimental Workflow Visualization

The general laboratory workflow for a Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow arrow arrow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst start->setup inert Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (Conventional or Microwave) solvent->react monitor Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Extraction & Washing) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

References

Unraveling the Undesired: An In-depth Technical Guide to Byproducts in Ullmann Condensation for Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Ullmann condensation remains a cornerstone for the synthesis of substituted biphenyls, a scaffold prevalent in numerous pharmaceuticals and functional materials. However, the reaction is often plagued by the formation of undesired byproducts, complicating purification and impacting yields. This technical guide delves into the common byproducts of the Ullmann condensation for substituted biphenyl synthesis, providing quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in optimizing their synthetic strategies.

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a powerful tool for forging carbon-carbon bonds.[1] While effective, the reaction's course is not always straightforward, leading to a mixture of products that can hinder the isolation of the desired substituted biphenyl. The two most common classes of byproducts encountered are homocoupling products and hydrodehalogenation products.[2]

Homocoupling arises from the self-coupling of one of the aryl halide starting materials, leading to symmetrical biphenyls. This is particularly problematic in cross-coupling reactions where two different aryl halides are employed. Hydrodehalogenation, the replacement of a halogen atom with hydrogen, results in the formation of an arene, representing a loss of valuable starting material.[2] The formation of these and other, less common, byproducts is highly dependent on reaction conditions such as the choice of solvent, ligand, and base.[2][3]

Quantitative Analysis of Byproduct Formation

Understanding the quantitative distribution of products is crucial for reaction optimization. The following tables summarize reported yields of desired substituted biphenyls and their major byproducts under specific Ullmann condensation conditions.

Reactants Desired Product Yield of Desired Product (%) Byproduct(s) Yield of Byproduct(s) (%) Reaction Conditions Reference
2-Chloronitrobenzene2,2'-Dinitrobiphenyl52-61Carbazole (from reduction of nitro groups)Not quantifiedCopper bronze, sand, 215-225 °C[4]
2,3-Dichloronitrobenzene + 2-Chloronitrobenzene2-Chloro-2',6-dinitrobiphenyl652,2'-Dinitrobiphenyl (homocoupling)Not quantified, but observedHigh Speed Ball Milling (HSBM), custom copper vial, copper ball, room temperature[5]
2,4-Dichloro-1,5-dinitrobenzene + 2-Chloronitrobenzene2,4-Dichloro-2',5'-dinitrobiphenylNot specifiedDimer of 2-chloronitrobenzene (homocoupling)Observed in lesser proportionHigh Speed Ball Milling (HSBM), custom copper vial, copper ball, room temperature[5]
2,4-Dichloro-1,5-dinitrobenzene + 2,3-Dichloronitrobenzene2,3,2',4'-Tetrachloro-1,5'-dinitrobiphenylNot specifiedDimer of 2,3-dichloronitrobenzene (homocoupling)Observed in lesser proportionHigh Speed Ball Milling (HSBM), custom copper vial, copper ball, room temperature[5]

Mechanistic Pathways of Product and Byproduct Formation

The mechanism of the Ullmann reaction is complex and has been the subject of extensive study. The generally accepted pathway involves the formation of an organocopper intermediate.[1] The formation of byproducts can be rationalized through deviations from the desired catalytic cycle.

Ullmann_Byproducts ArX Aryl Halide (Ar-X) CuI Cu(I) Intermediate ArX->CuI Oxidative Addition ArY Aryl Halide (Ar'-Y) ArY->CuI Cu0 Cu(0) Desired_Product Substituted Biphenyl (Ar-Ar') CuI->Desired_Product Reductive Elimination Homocoupling_X Homocoupling Byproduct (Ar-Ar) CuI->Homocoupling_X Self-Coupling of Ar-X Homocoupling_Y Homocoupling Byproduct (Ar'-Ar') CuI->Homocoupling_Y Self-Coupling of Ar'-Y Dehalogenation Hydrodehalogenation Byproduct (Ar-H) CuI->Dehalogenation Proton_Source Proton Source (e.g., H2O, alcohol) Proton_Source->Dehalogenation

Byproduct Formation Pathways in Ullmann Condensation.

Homocoupling is a competitive reaction where two molecules of the same aryl halide react to form a symmetrical biphenyl. This is especially prevalent when the two different aryl halides in a cross-coupling reaction have significantly different reactivities.

Hydrodehalogenation is thought to occur through the protonation of an organocopper intermediate. The source of protons can be trace amounts of water or other protic species in the reaction mixture.[2] Careful drying of solvents and reagents is therefore critical to minimize this side reaction.

Detailed Experimental Protocols

The following are examples of detailed experimental protocols for the synthesis of substituted biphenyls via the Ullmann condensation, with a focus on the identification and analysis of byproducts.

Synthesis of 2,2'-Dinitrobiphenyl from 2-Chloronitrobenzene[4]

Materials:

  • 2-Chloronitrobenzene (1.27 moles)

  • Copper bronze (200 g)

  • Clean, dry sand (300 g)

  • Ethanol

Procedure:

  • In a 1-liter flask equipped with a mechanical stirrer, combine 200 g of 2-chloronitrobenzene and 300 g of sand.

  • Heat the mixture in an oil bath to 215-225 °C.

  • Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature between 215-225 °C. Caution: The temperature should not exceed 240 °C to avoid reduction of the nitro groups and formation of carbazole.

  • Continue stirring at this temperature for an additional 1.5 hours.

  • While still hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir until small clumps form.

  • Once cooled, break up the clumps in a mortar.

  • Extract the product by boiling the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering after each extraction.

  • Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

  • Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.

  • The typical yield is 80-95 g (52-61%).

Byproduct Analysis:

  • The primary potential byproduct is carbazole, formed from the reduction of the nitro groups at excessively high temperatures.

  • Analysis of the crude product can be performed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of carbazole.

  • Purification is achieved through recrystallization from ethanol.

Solvent-Free High-Speed Ball Milling (HSBM) Synthesis of 2-Chloro-2',6-dinitrobiphenyl[5]

Materials:

  • 2,3-Dichloronitrobenzene

  • 2-Chloronitrobenzene

  • Custom-made copper vial and copper ball for HSBM

Procedure:

  • Place 2,3-dichloronitrobenzene and 2-chloronitrobenzene in the custom-made copper vial with an all-copper ball.

  • Perform the reaction using a high-speed ball mill at room temperature in the absence of a solvent.

  • The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.

Product and Byproduct Analysis:

  • After the reaction is complete, the solid product mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate).

  • The desired cross-coupled product, 2-chloro-2',6-dinitrobiphenyl, and the homocoupling byproduct, 2,2'-dinitrobiphenyl, are separated by flash column chromatography using a 10% solution of ethyl acetate in petroleum ether.

  • The identity and purity of the fractions are confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow for Synthesis and Byproduct Analysis

A systematic workflow is essential for the successful synthesis of substituted biphenyls and the accurate characterization of byproducts.

experimental_workflow start Start: Define Target Substituted Biphenyl lit_review Literature Review for Reaction Conditions start->lit_review reagent_prep Reagent and Solvent Preparation (Drying) lit_review->reagent_prep reaction_setup Ullmann Reaction Setup reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction_monitoring workup Reaction Workup and Crude Product Isolation reaction_monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product_char Characterization of Main Product (NMR, MS, etc.) purification->product_char byproduct_analysis Analysis of Byproduct Fractions (GC-MS, NMR) purification->byproduct_analysis quantification Quantification of Products and Byproducts product_char->quantification byproduct_analysis->quantification end End: Optimized Synthesis Protocol quantification->end

General Experimental Workflow for Ullmann Condensation.

By carefully controlling reaction parameters and implementing a robust analytical workflow, researchers can minimize the formation of unwanted byproducts in the Ullmann condensation and efficiently synthesize a wide range of substituted biphenyls for applications in drug discovery and materials science.

References

Physical and chemical properties of 2-Methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-[1,1'-biphenyl]-3-ol is a biphenyl derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential biological significance. Due to the limited availability of experimental data in public domains, this document combines reported data with theoretically predicted values and outlines experimental protocols for its synthesis and characterization. This guide aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound.

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Table 1: Compound Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 71965-05-4[1]
Molecular Formula C₁₃H₁₂O[1]
Canonical SMILES CC1=CC=CC=C1C2=CC(=CC=C2)O
Table 2: Physical Properties
PropertyValueSource
Molecular Weight 184.23 g/mol [1]PubChem
Melting Point Data not available-
Boiling Point (Predicted) 319.5 ± 21.0 °CChemicalBook
Density (Predicted) 1.087 ± 0.06 g/cm³ChemicalBook
Solubility Data not available for specific solvents. Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate. Insoluble in water.General knowledge based on structure
Appearance Data not available (likely a solid at room temperature)-
Table 3: Chemical Properties and Descriptors
PropertyValueSource
XLogP3 3.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem

Synthesis and Purification

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of 3-bromo-2-methylphenol with phenylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-methylphenol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for column chromatography eluent)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromo-2-methylphenol, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Reaction: The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).[5][6]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and then brine.

  • Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7][8]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point Apparatus: To determine the experimental melting point.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 3-Bromo-2-methylphenol + Phenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/Ethanol/H2O, Reflux) Reactants->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Washing Water & Brine Wash Extraction->Washing Drying Drying (Na2SO4) & Concentration Washing->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Pure this compound

Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the structural motifs present in this molecule, namely the biphenyl and phenol groups, are found in many pharmacologically active compounds.

Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[9][10][11][12] The substitution pattern on the biphenyl rings plays a crucial role in determining the specific biological effects. For instance, some biphenyl derivatives have been investigated as inhibitors of protein-protein interactions.[13]

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of a hydroxyl group on the biphenyl scaffold suggests that this compound may possess antioxidant activity. Furthermore, substituted phenols have been explored for a variety of therapeutic applications.

Given the absence of direct experimental evidence, the biological profile of this compound remains an area for future investigation. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its potential pharmacological effects and mechanisms of action.

Future Research Directions

A logical starting point for investigating the biological activity of this compound would be to screen it for:

  • Antioxidant activity: Using assays such as DPPH or ABTS radical scavenging.

  • Cytotoxicity: Against a panel of cancer cell lines to assess its potential as an anticancer agent.[14]

  • Antimicrobial activity: Against various bacterial and fungal strains.

  • Enzyme inhibition: Targeting enzymes relevant to specific diseases.

Should any significant activity be observed, further studies would be warranted to identify the specific signaling pathways involved.

Conclusion

This technical guide has consolidated the available information on this compound, providing a foundation for researchers. While key experimental data on its physical properties and biological activities are currently unavailable, a robust synthetic pathway has been proposed, along with methods for its purification and characterization. The structural features of this compound suggest potential for interesting biological activities, making it a promising candidate for further investigation in the fields of drug discovery and materials science. The protocols and information presented herein are intended to facilitate and encourage such future research endeavors.

References

Spectroscopic data for 3-(2-methylphenyl)phenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylphenol (also known as m-cresol), a key aromatic organic compound used in the synthesis of various chemicals, including pharmaceuticals, fragrances, and antioxidants. Due to the limited availability of specific experimental data for 3-(2-methylphenyl)phenol, this document focuses on the closely related and structurally similar compound, 3-methylphenol, to provide a representative spectroscopic analysis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and quality control of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for 3-methylphenol.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 3-Methylphenol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.13t1HAr-H
6.75-6.62m3HAr-H
4.98s (br)1HOH
2.25s3HCH₃

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 3-Methylphenol

Chemical Shift (δ) ppmAssignment
154.3C-OH
139.2C-CH₃
129.5Ar-C
122.6Ar-C
115.3Ar-C
112.4Ar-C
20.9CH₃

Data obtained in CDCl₃ at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of phenolic compounds is as follows:

  • Sample Preparation: A solution of the analyte (e.g., 3-methylphenol) is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

  • Data Acquisition: For a ¹H NMR spectrum, standard acquisition parameters are used. For a ¹³C NMR spectrum, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Significant IR Absorptions

Table 3: Characteristic IR Absorption Bands for 3-Methylphenol

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
~3100 - 3000MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1600, ~1490Medium to StrongAromatic C=C stretch
~1200StrongC-O stretch
~800 - 700StrongAromatic C-H bend (out-of-plane)

Data is representative for phenols.

Experimental Protocol for IR Spectroscopy

The following is a typical protocol for obtaining an IR spectrum of a liquid sample like 3-methylphenol:

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared using a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[2]

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[1]

  • Data Acquisition: A background spectrum of the salt plates (or solvent) is first collected. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data

The mass spectrum of 3-methylphenol is characterized by a molecular ion peak and several fragment ions.

Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities for 3-Methylphenol

m/zRelative Intensity (%)Assignment
108100[M]⁺ (Molecular Ion)
10775[M-H]⁺
7930[M-CHO]⁺
7725[C₆H₅]⁺
5120[C₄H₃]⁺
3915[C₃H₃]⁺

Data obtained by electron ionization (EI). The NIST WebBook provides a graphical representation of the mass spectrum for 3-methylphenol.[3]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded. The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation and Structure Determination NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Isomers of Methyl-Hydroxylated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-hydroxylated biphenyls represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and as key intermediates in organic synthesis. Their structural isomerism, arising from the varied positions of the methyl and hydroxyl substituents on the biphenyl core, gives rise to a wide range of physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of these isomers. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a valuable resource for professionals in research and development.

Introduction

Biphenyl and its derivatives are fundamental structural motifs in a vast array of biologically active molecules and functional materials. The introduction of methyl and hydroxyl groups to the biphenyl scaffold significantly influences its conformational flexibility, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding and pi-stacking. These modifications are crucial in determining the compound's pharmacokinetic and pharmacodynamic profiles. For instance, the position of the hydroxyl group can dictate a molecule's antioxidant potential and its ability to interact with biological targets like enzymes and receptors. Similarly, the placement of the methyl group can affect metabolic stability and binding affinity. This guide will delve into the nuances of various isomers of methyl-hydroxylated biphenyls, providing a detailed examination of their properties and synthesis.

Physicochemical Properties of Methyl-Hydroxylated Biphenyl Isomers

The physicochemical properties of methyl-hydroxylated biphenyl isomers, such as melting point, boiling point, and solubility, are highly dependent on the substitution pattern on the biphenyl rings. These properties are critical for their purification, formulation, and biological absorption. The following tables summarize key physicochemical data for several representative isomers.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Source(s)
4-Hydroxy-4'-methylbiphenylC₁₃H₁₂O184.23152-154315-318
2-Hydroxy-3-methylbiphenylC₁₃H₁₂O184.2358-60275-277
4-Hydroxy-3-methylbiphenylC₁₃H₁₂O184.2363-65285-287
2-Hydroxy-5-methylbiphenylC₁₃H₁₂O184.2349-51278-280

Table 1: Physicochemical Properties of Selected Methyl-Hydroxylated Biphenyl Isomers. This table provides a comparative overview of the fundamental physical constants for several isomers.

Synthesis of Methyl-Hydroxylated Biphenyl Isomers

The synthesis of methyl-hydroxylated biphenyls can be achieved through various organic reactions, with the Suzuki-Miyaura cross-coupling reaction being one of the most versatile and widely employed methods for constructing the biaryl core. Other notable methods include Grignard reagent-based coupling and reactions involving diazonium salts.

General Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.

A general workflow for the synthesis of a methyl-hydroxylated biphenyl via Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Workflow ArylHalide Aryl Halide (e.g., Bromotoluene or Bromoanisole) Reaction Suzuki-Miyaura Coupling Reaction ArylHalide->Reaction BoronicAcid Arylboronic Acid (e.g., Hydroxyphenylboronic acid or Methoxyphenylboronic acid) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water, Dioxane) Solvent->Reaction Product Methyl-methoxylated Biphenyl Reaction->Product Deprotection Demethylation (if necessary) Product->Deprotection FinalProduct Methyl-hydroxylated Biphenyl Deprotection->FinalProduct

Figure 1: General workflow for the synthesis of methyl-hydroxylated biphenyls via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4'-Hydroxy-4-methylbiphenyl

This protocol details the synthesis of 4'-hydroxy-4-methylbiphenyl using a Suzuki-Miyaura coupling reaction between 4-bromotoluene and 4-methoxyphenylboronic acid, followed by demethylation.

Materials:

  • 4-Bromotoluene

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • In a round-bottom flask, dissolve 4-bromotoluene (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 4-methoxy-4'-methylbiphenyl.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Demethylation

  • Dissolve the purified 4-methoxy-4'-methylbiphenyl (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (1.5 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by slowly adding methanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4'-hydroxy-4-methylbiphenyl.

Analytical Characterization

The structural elucidation of methyl-hydroxylated biphenyl isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the substitution pattern on the biphenyl rings. The chemical shifts and coupling constants of the aromatic protons provide detailed information about the positions of the methyl and hydroxyl groups.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Hydroxy-4'-methylbiphenyl 7.42 (d, 2H), 7.25 (d, 2H), 7.18 (d, 2H), 6.88 (d, 2H), 4.85 (s, 1H, OH), 2.35 (s, 3H, CH₃)155.1, 137.2, 133.5, 129.5, 128.4, 126.8, 115.7, 21.1
2-Hydroxy-3-methylbiphenyl 7.35-7.20 (m, 5H), 7.05 (d, 1H), 6.90 (t, 1H), 5.10 (s, 1H, OH), 2.25 (s, 3H, CH₃)152.5, 138.1, 130.9, 129.8, 128.7, 127.6, 127.2, 121.3, 118.9, 16.5

Table 2: Representative NMR Data for Selected Methyl-Hydroxylated Biphenyl Isomers. The data provides characteristic chemical shifts for the protons and carbons in the specified isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Hydroxy-4'-methylbiphenyl 184.0888 [M]⁺169 [M-CH₃]⁺, 155 [M-CHO]⁺, 141, 115
2-Hydroxy-3-methylbiphenyl 184.0888 [M]⁺169 [M-CH₃]⁺, 155, 141, 128, 115

Table 3: Mass Spectrometry Data for Selected Methyl-Hydroxylated Biphenyl Isomers. The table shows the molecular ion and significant fragment ions observed in the mass spectra.

Biological Activities and Signaling Pathways

Methyl-hydroxylated biphenyls have garnered significant interest in drug discovery due to their diverse biological activities, including antioxidant, anticancer, and endocrine-modulating effects.[1][2] These activities are often mediated through interactions with specific cellular signaling pathways.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of hydroxylated biphenyls against various cancer cell lines. The position of the hydroxyl and methyl groups can significantly impact their potency.

CompoundCell LineIC₅₀ (µM)Source(s)
4-HO-2,4'-DichlorobiphenylVarious0.07 (mg/L)[3]
4'-HO-2,3,4,5-TetrachlorobiphenylVarious133 (mg/L)[3]

Table 4: Cytotoxicity of Selected Hydroxylated Biphenyls. This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of these compounds in inhibiting cell growth.

Interaction with Signaling Pathways

Methyl-hydroxylated biphenyls can modulate key signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor (ER) pathways. Their ability to bind to these receptors can lead to a range of cellular responses, from gene expression changes to endocrine disruption.[4][5]

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the metabolism of xenobiotics.[5] Some methyl-hydroxylated biphenyls can act as agonists or antagonists of the AhR, thereby influencing the expression of downstream target genes such as cytochrome P450 enzymes.[5]

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHB Methyl-hydroxylated Biphenyl AhR_complex AhR-Hsp90-XAP2 Complex MHB->AhR_complex Binds AhR_active Activated AhR-MHB Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds TargetGenes Target Gene Expression (e.g., CYP1A1, CYP1B1) XRE->TargetGenes Induces

Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by methyl-hydroxylated biphenyls.

The structural similarity of some hydroxylated biphenyls to estradiol allows them to bind to estrogen receptors (ERα and ERβ), acting as either agonists or antagonists.[4] This interaction can disrupt normal endocrine function and is a key area of research in toxicology and drug development.

ER_Signaling cluster_cytoplasm_er Cytoplasm cluster_nucleus_er Nucleus MHB_er Methyl-hydroxylated Biphenyl ER_inactive Inactive ER MHB_er->ER_inactive Binds ER_active Activated ER-MHB Complex ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Translocation & Binding ER_TargetGenes Target Gene Expression ERE->ER_TargetGenes Regulates

Figure 3: Estrogen Receptor (ER) signaling pathway modulation by methyl-hydroxylated biphenyls.

Conclusion

The isomers of methyl-hydroxylated biphenyls constitute a versatile and important class of compounds with a wide spectrum of physicochemical and biological properties. This guide has provided a foundational overview of their synthesis, characterization, and biological relevance. The presented data and protocols offer a valuable starting point for researchers and scientists engaged in the design and development of novel therapeutics and functional materials based on the biphenyl scaffold. Further exploration into the structure-activity relationships of a broader range of isomers will undoubtedly unveil new opportunities for innovation in these fields.

References

An In-depth Technical Guide on the Biological Activity of Hydroxylated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated biphenyls (OH-BPs), particularly hydroxylated polychlorinated biphenyls (OH-PCBs), are metabolites formed from the oxidation of biphenyls and polychlorinated biphenyls (PCBs).[1][2] PCBs are persistent organic pollutants that, upon entering the body, are metabolized by cytochrome P450 enzymes into these hydroxylated forms.[3][4] This metabolic conversion significantly alters their biological activity, often making them more toxic than the parent compounds.[4][5] OH-BPs have garnered significant attention in the fields of toxicology and pharmacology due to their diverse and potent biological effects, including endocrine disruption, enzyme inhibition, and cytotoxicity.[1] Their structural similarity to endogenous molecules like steroid hormones and thyroid hormones allows them to interact with various cellular targets, leading to a wide range of biological responses.[2] This guide provides a comprehensive overview of the key biological activities of hydroxylated biphenyls, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Endocrine Disrupting Activities

A primary concern regarding OH-BPs is their ability to interfere with the endocrine system. They can act as agonists or antagonists of various nuclear receptors, thereby disrupting normal hormonal signaling.

Estrogenic and Antiestrogenic Activity

Many OH-BPs exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol (E2).[6] Conversely, some congeners can act as antiestrogens by blocking the binding of E2 to its receptors.[7] The specific effect is highly dependent on the congener's structure, including the position of the hydroxyl group and the pattern of chlorine substitution.[6]

Table 1: Estrogen Receptor Binding Affinity of Selected Hydroxylated Biphenyls [6]

CompoundRelative Binding Affinity (RBA) for ERα (%)*
4-OH-2',3',4',5'-Tetrachlorobiphenyl0.1
4'-OH-2,3,4,5-Tetrachlorobiphenyl0.05
2',2',3',5',6'-Pentachloro-4-biphenylol0.014
2,2',3',4',6'-Pentachloro-4-biphenylol0.0053

*Relative to 17β-estradiol (100%)

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.[8]

  • Competitive Binding Reaction: A constant concentration of ³H-labeled 17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol (50-100 µg protein) and increasing concentrations of the test hydroxylated biphenyl.[8]

  • Separation of Bound and Free Ligand: The reaction mixture is incubated to reach equilibrium. The bound and free radioligand are then separated, often using a hydroxylapatite (HAP) slurry which binds the receptor-ligand complex.[9]

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.[10]

Estrogen signaling pathway modulation by OH-BPs.
Anti-Androgenic Activity

Certain OH-BPs can also act as antagonists of the androgen receptor (AR), thereby inhibiting the action of androgens like testosterone and dihydrotestosterone (DHT). This can have significant implications for male reproductive health.

Table 2: Androgen Receptor Binding Affinity of Selected Hydroxylated Biphenyls

CompoundIC50 (µM) for AR Binding
4'-OH-PCB-1205.2
4-OH-PCB-10710.8
4-OH-PCB-187> 25

This assay is similar in principle to the ER binding assay but uses the androgen receptor and a radiolabeled androgen.

  • Receptor Source: Recombinant human androgen receptor or cytosol prepared from the ventral prostate of castrated rats can be used.[11]

  • Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is typically used.[9]

  • Assay Procedure: A constant concentration of [³H]-R1881 is incubated with the AR preparation in the presence of varying concentrations of the test hydroxylated biphenyl.

  • Separation and Quantification: Separation of bound from free ligand is achieved using methods like hydroxylapatite slurry or filter binding assays, followed by scintillation counting.[9]

  • Data Analysis: The IC50 value is determined from the resulting competitive binding curve. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference androgen.[11]

Androgen_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds OH_BP Hydroxylated Biphenyl OH_BP->AR Competitively Binds AR_complex Inactive AR-HSP Complex AR->AR_complex AR_active Activated AR-Androgen Complex AR->AR_active Conformational Change AR_blocked Blocked AR-OH-BP Complex AR->AR_blocked HSP Heat Shock Proteins HSP->AR_complex Dimerization Dimerization AR_active->Dimerization No_Transcription No Transcription AR_blocked->No_Transcription Prevents Activation Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) Translocation->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription

Anti-androgenic action of OH-BPs via competitive binding.
Disruption of Thyroid Hormone Homeostasis

OH-BPs can interfere with the thyroid hormone system at multiple levels. Some OH-PCBs bind to the thyroid hormone transport protein transthyretin (TTR) with high affinity, potentially displacing thyroxine (T4) and disrupting its transport.[12] They can also inhibit enzymes involved in thyroid hormone metabolism, such as sulfotransferases.[13] Furthermore, some studies suggest that OH-PCBs can affect thyroid hormone receptor (TR)-mediated gene transcription.[14] These disruptions can have profound effects on development and metabolism.[15][16]

Enzyme Inhibition

Hydroxylated biphenyls are known to be potent inhibitors of various enzymes, which is a significant mechanism of their toxicity.

Sulfotransferase (SULT) Inhibition

OH-BPs are potent inhibitors of cytosolic sulfotransferases (SULTs), enzymes crucial for the metabolism and inactivation of steroid hormones, thyroid hormones, and various xenobiotics.[12][17] Inhibition of SULTs, such as SULT2A1, can disrupt endocrine function.[12] The inhibitory potency varies among OH-BP congeners, with some showing IC50 values in the low micromolar range.[12]

Table 3: Inhibition of Human Sulfotransferase SULT2A1 by Selected OH-PCBs [12]

CompoundIC50 (µM)
4-OH-2',3,5-Trichlorobiphenyl (OHPCB 34)0.6
4'-OH-2,3',4,5'-Tetrachlorobiphenyl (4'-OHPCB 68)0.8
4'-OH-2,5-Dichlorobiphenyl (4'-OHPCB 9)8.0
4-OH-2',4'-Dichlorobiphenyl (4-OHPCB 8)10.0
Cytochrome P450 (CYP) Inhibition

While CYPs are responsible for the formation of OH-BPs, these metabolites can, in turn, inhibit CYP activity. This can lead to complex drug-drug interactions and alter the metabolism of other xenobiotics.

This assay measures the ability of a test compound to inhibit the activity of a specific CYP isoform.

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.[18][19]

  • Substrate and Incubation: A specific probe substrate for the CYP isoform of interest is incubated with the enzyme source, a cofactor system (NADPH), and various concentrations of the hydroxylated biphenyl.[20]

  • Reaction Termination: The reaction is stopped after a specific time, usually by adding a solvent like acetonitrile.

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[19]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - CYP Enzyme (Microsomes) - Probe Substrate - OH-Biphenyl (Inhibitor) - NADPH (Cofactor) Incubate Incubate Mixture (e.g., 37°C) Reagents->Incubate Combine Reaction CYP-mediated Metabolism Incubate->Reaction Terminate Terminate Reaction (e.g., Acetonitrile) Reaction->Terminate Stop LCMS Quantify Metabolite (LC-MS/MS) Terminate->LCMS Calculate Calculate % Inhibition & Determine IC50 LCMS->Calculate

Workflow for a Cytochrome P450 (CYP) inhibition assay.

Other Biological Activities

Cytotoxicity

Hydroxylated biphenyls can exhibit cytotoxic effects, with toxicity generally being higher than their parent PCB compounds.[1] The degree of cytotoxicity is influenced by the number and position of chlorine and hydroxyl groups.[1]

Table 4: Cytotoxicity of Selected Hydroxylated Biphenyls (Microtox® Assay) [1]

CompoundEC50 (mg/L)
4-HO-2,4'-Dichlorobiphenyl0.07
4-HO-2,5-Dichlorobiphenyl0.12
4-HO-3,4-Dichlorobiphenyl0.36
2'-HO-3,4,5'-Trichlorobiphenyl0.34
Neurotoxicity

There is growing evidence that OH-BPs can be neurotoxic.[16][22] Their ability to disrupt thyroid hormone homeostasis is one proposed mechanism, as thyroid hormones are critical for normal brain development.[16] Studies have shown that prenatal exposure to certain OH-PCBs can lead to developmental neurotoxicity, including deficits in learning and memory.[16]

Conclusion

Hydroxylated biphenyls are a class of compounds with diverse and potent biological activities. Their ability to interact with nuclear receptors, inhibit critical metabolic enzymes, and exert cytotoxic and neurotoxic effects underscores their significance in toxicology and pharmacology. The structure of a specific congener plays a crucial role in determining its biological activity profile. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for assessing the risks associated with exposure to these compounds and for guiding the development of new therapeutic agents that may target similar pathways. The methodologies and data presented in this guide provide a foundational resource for researchers in this field.

References

Methodological & Application

Applications of 2-Methyl-[1,1'-biphenyl]-3-ol and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: While direct applications of 2-Methyl-[1,1'-biphenyl]-3-ol in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its structural analog, (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol, serves as a critical intermediate in the production of pyrethroid insecticides, most notably bifenthrin. This document will focus on the established applications of this closely related and industrially significant methanol analog in agrochemical synthesis, providing detailed protocols and data. It will also touch upon the synthesis of the parent phenol, this compound.

Key Application: Intermediate for Pyrethroid Insecticides

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a key building block in the synthesis of bifenthrin, a widely used pyrethroid insecticide.[1][2] Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. Bifenthrin is effective against a broad spectrum of agricultural pests. The biphenylmethanol moiety is crucial for the molecule's insecticidal activity, contributing to its binding affinity at the target site in insects.

The primary role of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol is to provide the alcohol component for esterification with a substituted cyclopropanecarboxylic acid chloride to form the final bifenthrin molecule. The synthesis of this key intermediate is a multi-step process that has been optimized for industrial-scale production.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of a crucial precursor to (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol and the final insecticide, bifenthrin.

ParameterValueReference
Precursor Synthesis
Reactants3-bromo-2-methylbenzoic acid, Phenylboronic acid[3]
CatalystPalladium on carbon (Pd/C)[3]
BasePotassium carbonate[3]
SolventN,N-Dimethylacetamide/water[3]
Reaction Temperature80°C[3]
Reaction Time1 hour[3]
Yield of 2-methyl-[1,1'-biphenyl]-3-carboxylic acid94%[3]
Insecticide Efficacy
Target PestSpodoptera littoralis (Cotton leafworm)[4][5]
Test CompoundBiphenyl carboxamidine derivative[4][5]
LC50 (7 days)113.860 ppm[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid (Precursor to the Methanol Intermediate)

This protocol describes the synthesis of the carboxylic acid precursor to (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol via a Suzuki coupling reaction.

Materials:

  • 3-bromo-2-methylbenzoic acid

  • Phenylboronic acid

  • 5% Palladium on carbon (Pd/C)

  • Potassium carbonate

  • N,N-Dimethylacetamide (DMAC)

  • Water

  • Hydrochloric acid (2N)

  • Ethyl acetate

Procedure:

  • In a reaction flask maintained under a nitrogen atmosphere, combine 3-bromo-2-methylbenzoic acid (4.9 g, 22.4 mmol), 5% palladium on carbon (1.12 mmol), potassium carbonate (6.2 g, 44.8 mmol), and phenylboronic acid (3.1 g, 25 mmol).[3]

  • Add a solvent mixture of N,N-Dimethylacetamide and water (20:1 v/v, 125 mL).[3]

  • Heat the reaction mixture to 80°C and stir for 1 hour.[3]

  • After the reaction is complete, cool the mixture and pour it into 2N hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 150 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-[1,1'-biphenyl]-3-carboxylic acid.[3]

Protocol 2: Reduction of the Carboxylic Acid to (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol

This protocol outlines the reduction of the carboxylic acid to the target alcohol.

Materials:

  • 2-methyl-[1,1'-biphenyl]-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH4) or Borane (BH3)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous workup solution (e.g., Rochelle's salt or dilute acid)

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, suspend or dissolve 2-methyl-[1,1'-biphenyl]-3-carboxylic acid in anhydrous THF.

  • Cool the mixture in an ice bath.

  • Slowly add a solution or suspension of the reducing agent (e.g., LiAlH4 or a borane complex) in THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol.

  • Purify the crude product by chromatography or recrystallization as needed.

Diagrams

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_reduction Reduction cluster_final_product Final Product Synthesis 3_bromo_2_methylbenzoic_acid 3-bromo-2- methylbenzoic acid suzuki_coupling Suzuki Coupling (Pd/C, K2CO3, DMAC/H2O, 80°C) 3_bromo_2_methylbenzoic_acid->suzuki_coupling phenylboronic_acid Phenylboronic acid phenylboronic_acid->suzuki_coupling carboxylic_acid 2-Methyl-[1,1'-biphenyl]- 3-carboxylic acid suzuki_coupling->carboxylic_acid reduction Reduction (LiAlH4 or BH3) carboxylic_acid->reduction methanol_intermediate (2'-Methyl-[1,1'-biphenyl]- 3-yl)methanol reduction->methanol_intermediate esterification Esterification methanol_intermediate->esterification acid_chloride Substituted cyclopropanecarboxylic acid chloride acid_chloride->esterification bifenthrin Bifenthrin (Insecticide) esterification->bifenthrin

Caption: Synthesis pathway of Bifenthrin from 3-bromo-2-methylbenzoic acid.

Experimental_Workflow start Start reactants Combine Reactants: - 3-bromo-2-methylbenzoic acid - Phenylboronic acid - Pd/C, K2CO3 - DMAC/H2O start->reactants reaction Heat to 80°C and Stir for 1 hour reactants->reaction workup Aqueous Workup and Extraction with Ethyl Acetate reaction->workup isolation Dry and Concentrate Organic Layer workup->isolation precursor Obtain 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid isolation->precursor reduction Reduce with LiAlH4 or Borane in THF precursor->reduction final_product Obtain (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol reduction->final_product end End final_product->end

Caption: Experimental workflow for the synthesis of the key methanol intermediate.

References

Application Notes and Protocols: 3-(2-methylphenyl)phenol as a Versatile Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methylphenyl)phenol, also known as 2'-Methyl-[1,1'-biphenyl]-3-ol, is a biaryl phenol derivative that holds significant potential as a scaffold in medicinal chemistry. Its structural rigidity, combined with the presence of a modifiable phenolic hydroxyl group, makes it an attractive starting point for the synthesis of a diverse range of biologically active molecules. Phenolic compounds are prevalent in numerous FDA-approved drugs and natural products, underscoring their importance in pharmaceutical development.[1] This document provides detailed application notes and protocols for utilizing 3-(2-methylphenyl)phenol as a building block for the synthesis of potential pharmaceutical agents, with a focus on analogs of the centrally acting analgesic, Tapentadol.

Core Applications

The 3-(2-methylphenyl)phenol moiety can be incorporated into various drug candidates targeting a range of biological pathways. Its structural features are amenable to the design of molecules with potential applications as:

  • Analgesics: As a key structural component of Tapentadol analogs.

  • Kinase Inhibitors: The biaryl scaffold can be functionalized to interact with the ATP-binding sites of various kinases.

  • Anti-inflammatory Agents: Phenolic compounds are known to possess anti-inflammatory properties.

  • Antifungal Agents: Derivatives of phenolic compounds have shown promise as antifungal agents.[2]

Synthesis of 3-(2-methylphenyl)phenol Derivatives

The synthesis of derivatives based on the 3-(2-methylphenyl)phenol scaffold can be achieved through various established organic chemistry reactions. The key reaction handle is the phenolic hydroxyl group, which can undergo etherification, esterification, or be used to direct ortho-lithiation for further functionalization. The biaryl core itself is typically synthesized via cross-coupling reactions.

General Synthetic Strategies

The construction of the core 3-(2-methylphenyl)phenol structure and its subsequent derivatization can be accomplished using several robust methods:

  • Suzuki-Miyaura Cross-Coupling: This is a versatile and widely used method for the formation of the C-C bond between the two aryl rings.[3]

  • Ullmann Condensation: This reaction can be employed for the synthesis of biaryl ethers, which can be further modified.

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-containing functional groups.[4]

Experimental Protocol: Suzuki-Miyaura Coupling for 3-(2-methylphenyl)phenol Synthesis

This protocol outlines a general procedure for the synthesis of the 3-(2-methylphenyl)phenol core structure.

Materials:

  • 3-Bromophenol or 3-Iodophenol

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask, add 3-bromophenol (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water (4:1 ratio) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-(2-methylphenyl)phenol.

Parameter Value
Reactants 3-Bromophenol, 2-Methylphenylboronic acid
Catalyst Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent Toluene/Water
Temperature 90 °C
Typical Yield 70-90%

Application Example: Synthesis of Tapentadol Analogs

Tapentadol is a potent analgesic with a dual mechanism of action: it is an agonist at the µ-opioid receptor and an inhibitor of norepinephrine reuptake. Its chemical structure is 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol. The following section outlines a conceptual synthetic pathway for an analog of Tapentadol, incorporating the 3-(2-methylphenyl)phenol scaffold.

Conceptual Synthetic Workflow for a Tapentadol Analog

G A 3-(2-methylphenyl)phenol B Protection of Phenolic -OH A->B e.g., MOMCl, DIPEA C Ortho-bromination B->C NBS D Grignard Reaction with Propanal C->D 1. Mg, THF 2. Propanal E Oxidation to Ketone D->E PCC or DMP F Mannich Reaction E->F Dimethylamine, Formaldehyde G Reduction of Ketone & Deprotection F->G 1. NaBH4 2. H+ H Tapentadol Analog G->H

Caption: Conceptual workflow for the synthesis of a Tapentadol analog from 3-(2-methylphenyl)phenol.

Experimental Protocol: Mannich Reaction for Aminomethylation

This protocol describes a key step in the synthesis of Tapentadol and its analogs: the introduction of the dimethylaminomethyl side chain. This example assumes the synthesis of a simplified analog from a ketone precursor derived from 3-(2-methylphenyl)phenol.

Materials:

  • 1-(3-(2-methylphenyl)phenoxy)propan-2-one (ketone precursor)

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine the ketone precursor (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to pH > 10.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude Mannich base.

  • Purify the product by column chromatography or crystallization.

Parameter Value
Reactants Ketone precursor, Dimethylamine HCl, Paraformaldehyde
Catalyst HCl
Solvent Ethanol
Temperature Reflux
Typical Yield 60-80%

Biological Evaluation and Signaling Pathways

Pharmaceuticals derived from 3-(2-methylphenyl)phenol would require rigorous biological evaluation to determine their efficacy and mechanism of action. In the context of Tapentadol analogs, the primary targets are the µ-opioid receptor (MOR) and the norepinephrine transporter (NET).

Mechanism of Action of Tapentadol

Tapentadol's dual mechanism contributes to its analgesic effect. The agonism at the µ-opioid receptor leads to the inhibition of ascending pain pathways, while the inhibition of norepinephrine reuptake enhances descending inhibitory pain pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tapentadol Tapentadol Analog MOR μ-Opioid Receptor (MOR) Tapentadol->MOR Agonist NET Norepinephrine Transporter (NET) Tapentadol->NET Inhibitor Ca_channel Voltage-gated Ca2+ Channel MOR->Ca_channel Inhibits K_channel K+ Channel MOR->K_channel Activates NE Norepinephrine (NE) NET->NE Blocks Reuptake Vesicle Vesicle with Neurotransmitters (e.g., Substance P, Glutamate) Postsynaptic_Receptors Neurotransmitter Receptors Vesicle->Postsynaptic_Receptors Neurotransmitter Release Ca_channel->Vesicle Triggers Release K_channel->MOR Hyperpolarization Pain_Signal Pain Signal Propagation Postsynaptic_Receptors->Pain_Signal Initiates

Caption: Simplified signaling pathway of a Tapentadol-like dual-action analgesic.

Protocol: In Vitro Receptor Binding Assay

This protocol provides a general method to assess the binding affinity of a synthesized Tapentadol analog to the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (hMOR)

  • [³H]DAMGO (a radiolabeled MOR agonist)

  • Synthesized Tapentadol analog (test compound)

  • Naloxone (a non-selective opioid receptor antagonist, for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, hMOR-expressing cell membranes, and [³H]DAMGO.

  • For total binding, add buffer. For non-specific binding, add a high concentration of naloxone. For competitive binding, add the different concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Parameter Value
Receptor Source hMOR-expressing cell membranes
Radioligand [³H]DAMGO
Reference Compound Naloxone
Detection Method Scintillation Counting
Endpoint IC₅₀ (Inhibitory Concentration 50%)

Conclusion

3-(2-methylphenyl)phenol represents a valuable and versatile building block in the design and synthesis of novel pharmaceutical agents. Its utility is demonstrated through the conceptual synthesis of analogs of the established analgesic, Tapentadol. The provided protocols for synthesis and biological evaluation serve as a foundational guide for researchers exploring the potential of this and related biaryl phenol scaffolds in drug discovery. Further derivatization and screening of compounds based on this core structure may lead to the identification of new therapeutic candidates with improved efficacy and safety profiles.

References

Application Note: Derivatization of 2-Methyl-[1,1'-biphenyl]-3-ol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-[1,1'-biphenyl]-3-ol and its isomers are hydroxylated aromatic compounds that are of significant interest in pharmaceutical and environmental research. Their analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging due to the presence of a polar hydroxyl group, which can lead to poor peak shape, low volatility, and thermal instability.[1][2][3] Derivatization is a chemical modification technique used to convert polar functional groups into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detection sensitivity.[2][4] This application note provides detailed protocols for the silylation of this compound, a common and effective derivatization strategy, to facilitate its analysis by GC-MS.

Principle of Silylation

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[5][6] This process is typically achieved using silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] The resulting TMS ether is more volatile, less polar, and more thermally stable than the parent phenol, leading to improved chromatographic resolution and sensitivity.[5][6] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, especially for hindered phenols.[8]

Experimental Protocols

Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous, silylation grade)

  • Acetonitrile (silylation grade)

  • Hexane (GC grade)

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation

It is crucial to ensure that the sample is anhydrous before adding the silylating reagent, as moisture will react with the reagent and reduce derivatization efficiency.

  • Accurately weigh a known amount of this compound standard into a reaction vial.

  • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Protocol 1: Derivatization using BSTFA + 1% TMCS

  • To the dried sample, add 100 µL of anhydrous pyridine to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, dilute the sample with hexane prior to injection.

Protocol 2: Derivatization using MSTFA

  • To the dried sample, add 100 µL of acetonitrile.

  • Add 100 µL of MSTFA to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The derivatized sample can be directly injected into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated phenolic compounds. These should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-550

Data Presentation

CompoundDerivatizing ReagentRetention Time (min)Key Mass Fragments (m/z)
Phenol-TMSBSTFA~8.5166 (M+), 151, 73
m-Cresol-TMSBSTFA~9.2180 (M+), 165, 73
Biphenyl-2-ol-TMSBSTFA~15.1242 (M+), 227, 73
4-Hydroxybiphenyl-TMSBSTFA~16.8242 (M+), 227, 73

Note: Retention times are highly dependent on the specific GC column and temperature program and should be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (Nitrogen Stream) Sample->Dry Add_Solvent Add Solvent (Pyridine or Acetonitrile) Dry->Add_Solvent Add_Reagent Add Silylating Reagent (BSTFA or MSTFA) Add_Solvent->Add_Reagent Heat Heat (60-70°C) Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for the silylation and GC-MS analysis of this compound.

Discussion

The choice between BSTFA and MSTFA will depend on the specific requirements of the analysis. MSTFA and its byproducts are generally more volatile than those of BSTFA, which can be advantageous in preventing interference with early eluting peaks.[7] Both reagents are effective for the silylation of phenols. The reaction conditions, including temperature and time, may need to be optimized for the specific sample matrix and concentration of the analyte to ensure complete derivatization.

The mass spectrum of the TMS derivative of this compound is expected to show a prominent molecular ion (M+) peak and a characteristic fragment ion resulting from the loss of a methyl group ([M-15]+). Another key fragment will be the trimethylsilyl cation at m/z 73. These characteristic ions are crucial for the identification and quantification of the analyte.

Conclusion

Silylation is a robust and effective derivatization technique for the GC-MS analysis of this compound. The protocols provided in this application note offer a reliable starting point for researchers. By converting the polar hydroxyl group to a non-polar TMS ether, the volatility and thermal stability of the analyte are significantly increased, leading to improved chromatographic performance and more sensitive and reliable analytical results.

References

Application Note and Protocol for the Quantification of Hydroxylated Biphenyls by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated biphenyls (OH-BPs) are a class of compounds that are metabolites of biphenyls and polychlorinated biphenyls (PCBs). Due to their potential toxicity and persistence in the environment and biological systems, accurate quantification is crucial for toxicological studies, environmental monitoring, and drug metabolism research.[1][2][3] This application note provides detailed protocols for the quantification of OH-BPs using High-Performance Liquid Chromatography (HPLC), with a focus on reversed-phase chromatography coupled with various detection methods.

Overview of Analytical Approaches

The quantification of hydroxylated biphenyls can be challenging due to the complexity of sample matrices and the presence of numerous isomers. The most common analytical approach involves sample extraction, cleanup, and subsequent analysis by HPLC coupled with a sensitive detector.

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary separation techniques. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times.[1][3]

  • Reversed-Phase Chromatography: This is the most widely used separation mode, typically employing C18 or phenyl-based stationary phases.[2][4]

  • Detection Methods:

    • Diode-Array Detector (DAD): Useful for method development and quantification of higher concentration samples.[2]

    • Mass Spectrometry (MS and MS/MS): Provides high sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices like biological fluids and environmental samples.[1][3][5] Electrospray ionization (ESI) in negative ion mode is commonly used for OH-BPs.[6]

Experimental Protocols

This section details two representative protocols for the quantification of hydroxylated biphenyls. Protocol A describes a UPLC-MS/MS method for trace analysis in biological matrices, while Protocol B outlines a general HPLC-DAD method suitable for simpler sample matrices or higher concentrations.

Protocol A: UPLC-MS/MS for Quantification of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Animal-Derived Food

This protocol is adapted from a validated method for the determination of penta-, hexa-, and hepta-chlorine substituted OH-PCBs.[1][3]

3.1. Sample Preparation and Extraction

  • Homogenization: Homogenize the lyophilized animal-derived food sample.

  • Spiking: Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled OH-PCBs).

  • Extraction:

    • Add 50% n-hexane/dichloromethane (v/v) to the sample.

    • Perform ultrasonic extraction.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.[1][3]

  • Cleanup:

    • Purify the extract using a sulfuric acid-silica gel column to remove lipids.

    • Further separate the analytes using a 5% hydrated silica gel column.[1][3]

  • Concentration: Evaporate the final extract to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., methanol).

3.2. UPLC-MS/MS Conditions

  • Column: Waters ACQUITY UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase:

    • A: Water with 0.01% formic acid.[3]

    • B: Methanol with 0.01% formic acid.[3]

  • Gradient Elution:

    • Start with 75% B.

    • Increase to 90% B over 8 minutes.

    • Increase to 98% B over 2 minutes.

    • Return to 75% B and equilibrate for the next injection.[3]

  • Flow Rate: 0.3 mL/min (typical for UPLC).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C.[7]

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[6]

    • Acquisition Mode: Selected Reaction Monitoring (SRM) for target analytes.[6]

Protocol B: HPLC-DAD for Quantification of Biphenyl and its Hydroxylated Metabolites in Cell Cultures

This protocol is based on a method for the analysis of biphenyl, 2-phenylphenol, and 2,3-dihydroxybiphenyl.[2]

3.1. Sample Preparation

  • Centrifugation: Centrifuge the cell culture sample to remove cells and debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

3.2. HPLC-DAD Conditions

  • Column: Luna C18 (e.g., 250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with 30:70 (v/v) water and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • DAD Detection: Monitor at 254 nm.[2] Peak identity can be confirmed by comparing retention times and UV spectra with analytical standards.[8]

Data Presentation

Quantitative data from various studies are summarized in the tables below for easy comparison.

Table 1: Quantitative Performance Data for UPLC-MS/MS Methods

Analyte ClassMatrixLOD RangeLOQ RangeLinearity (R²)Recovery (%)Reference
OH-P5CBsAnimal-Derived Food0.005–0.007 µg/kg-0.9912–0.999076.7–116.5[1][3]
OH-H6CBsAnimal-Derived Food0.005–0.010 µg/kg-0.9912–0.999076.7–116.5[1][3]
OH-H7CBsAnimal-Derived Food0.003–0.010 µg/kg0.009–0.030 µg/kg0.9912–0.999076.7–116.5[1][3]
Various OH-PCBsHuman Serum1.2–61 fg/µL->0.995-[5]
Nine OH-PCBsUrine1.5-4 pg/g--84.0-105.4[4]
Nine OH-PCBsWhole Blood20-100 pg/g--73.5-98.6[4]

Table 2: Quantitative Performance Data for HPLC-DAD Method

AnalyteMatrixLODLOQLinearity (R²)Reference
BiphenylCulture Medium0.04 µg/mL0.12 µg/mL≥0.999[2]
2-PhenylphenolCulture Medium0.02 µg/mL0.05 µg/mL≥0.999[2]
2,3-DihydroxybiphenylCulture Medium0.02 µg/mL0.05 µg/mL≥0.999[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Animal-Derived Food Sample Homogenize Homogenization Sample->Homogenize Spike Spiking with Internal Standard Homogenize->Spike Extract Solvent Extraction (n-hexane/DCM) Spike->Extract Cleanup Column Cleanup (Silica Gel) Extract->Cleanup Concentrate Concentration Cleanup->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Inject Injection into UPLC Reconstitute->Inject Separate Chromatographic Separation (RP-C18 Column) Inject->Separate Detect MS/MS Detection (ESI Negative Mode) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: Workflow for UPLC-MS/MS analysis of OH-PCBs.

G cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Cell Culture Sample Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Inject Injection into HPLC Filter->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-DAD analysis of hydroxylated biphenyls.

Conclusion

The HPLC-based methods described provide robust and reliable approaches for the quantification of hydroxylated biphenyls in various matrices. The choice of the specific method, particularly the detector, will depend on the required sensitivity and the complexity of the sample matrix. For trace-level analysis in complex biological or environmental samples, UPLC-MS/MS is the recommended technique due to its superior sensitivity and selectivity. For simpler matrices or when analyzing higher concentrations, HPLC with DAD detection can be a cost-effective and straightforward alternative. Proper method validation, including the assessment of linearity, limits of detection and quantification, accuracy, and precision, is essential for obtaining reliable quantitative results.[2]

References

Application Notes and Protocols for Determining the Antioxidant Activity of 2-Methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Phenolic compounds, in particular, are a major group of compounds that act as primary antioxidants.

2-Methyl-[1,1'-biphenyl]-3-ol is a biphenylol compound with a structure suggesting potential antioxidant properties due to its phenolic hydroxyl group. The evaluation of its antioxidant capacity is a critical step in understanding its potential therapeutic applications. This document provides detailed protocols for several widely used in vitro assays to determine the antioxidant activity of this compound.

General Experimental Workflow

The assessment of the antioxidant activity of a novel compound like this compound typically involves a battery of assays to evaluate its different mechanisms of action. A general workflow is outlined below.

G cluster_0 Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis and Interpretation A Compound Procurement and Characterization (this compound) B Preparation of Stock and Working Solutions A->B C DPPH Radical Scavenging Assay B->C D ABTS Radical Cation Decolorization Assay B->D E Ferric Reducing Antioxidant Power (FRAP) Assay B->E F Oxygen Radical Absorbance Capacity (ORAC) Assay B->F G Calculation of IC50 / TEAC / FRAP Values C->G D->G E->G F->G H Comparison with Standard Antioxidants G->H I Comprehensive Antioxidant Profile Assessment H->I

Caption: General workflow for assessing the antioxidant activity of this compound.

Part 1: In Vitro Chemical Assays

These assays are fundamental for the initial screening of antioxidant activity. They are based on the ability of the test compound to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2] This neutralization of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[1][3] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.[1]

Experimental Protocol:

Step Procedure Details
1 Reagent Preparation DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[1] Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol). Create a series of dilutions from this stock. Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid (e.g., 1-100 µg/mL).[1]
2 Assay Procedure (96-well plate format) 1. Add 20 µL of the test sample or standard at various concentrations to the wells.[4] 2. Add 180-200 µL of the DPPH working solution to each well.[4] 3. Incubate the plate in the dark at room temperature for 30 minutes.[2][4]
3 Measurement Measure the absorbance at 517 nm using a microplate reader.[2][4]
4 Data Analysis Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[1][5] In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[1][6]

Experimental Protocol:

Step Procedure Details
1 Reagent Preparation ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM. Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM. ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[1] Dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm before use.[7]
2 Assay Procedure (96-well plate format) 1. Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells.[1] 2. Add 180 µL of the ABTS•+ working solution to each well.[1] 3. Incubate at room temperature for 5-7 minutes.[1]
3 Measurement Measure the absorbance at 734 nm.[1]
4 Data Analysis Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[1]

Experimental Protocol:

Step Procedure Details
1 Reagent Preparation Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.[1] TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tri(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[1] Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[1] FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[1][8]
2 Assay Procedure (96-well plate format) 1. Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank (solvent) to the wells.[1] 2. Add 180 µL of the pre-warmed FRAP working reagent to all wells.[1] 3. Incubate at 37°C for 4-30 minutes.[1]
3 Measurement Measure the absorbance at 593 nm.[1]
4 Data Analysis Create a standard curve using a known concentration of FeSO₄ or Trolox. The antioxidant capacity is expressed as FRAP value (in µM Fe²⁺ equivalents).
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][10] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[11]

Experimental Protocol:

Step Procedure Details
1 Reagent Preparation Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4). AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4). Standard: Use Trolox as the standard.
2 Assay Procedure (96-well black plate) 1. Add 20 µL of the test sample, standard, or blank (phosphate buffer) to the wells. 2. Add 120 µL of the fluorescein working solution to each well and incubate for 15 minutes at 37°C.[12] 3. Initiate the reaction by adding 60 µL of the AAPH solution to all wells.[12]
3 Measurement Measure the fluorescence kinetically every minute for up to 2 hours with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[12]
4 Data Analysis Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The ORAC value is expressed as Trolox equivalents.

Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds, like this compound, exert their antioxidant effects primarily through hydrogen atom donation to neutralize free radicals. This process is illustrated in the following diagram.

G cluster_0 Free Radical Scavenging by a Phenolic Antioxidant A Phenolic Antioxidant (Ar-OH) (e.g., this compound) B Free Radical (R•) D Phenoxyl Radical (Ar-O•) (Relatively Stable) A->D H• donation C Stable Molecule (RH) B->C H• acceptance E Further Reactions to Non-Radical Products D->E

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Data Presentation

All quantitative results from the antioxidant assays should be summarized in a clear and concise table to allow for easy comparison of the different activities of this compound and the standard antioxidants.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundStandard (e.g., Trolox)
DPPH Scavenging IC₅₀ (µg/mL)Insert ValueInsert Value
ABTS Scavenging TEAC (mM Trolox/mM sample)Insert Value1.0
FRAP FRAP Value (µM Fe²⁺/mM sample)Insert ValueInsert Value
ORAC ORAC Value (µM Trolox/mM sample)Insert Value1.0

Values to be filled in upon completion of the experiments.

Conclusion

The protocols detailed in this document provide a comprehensive framework for evaluating the in vitro antioxidant activity of this compound. By employing a panel of assays that measure different aspects of antioxidant action, researchers can obtain a robust understanding of the compound's potential to combat oxidative stress. The systematic application of these methods and clear data presentation are essential for advancing the scientific understanding and potential therapeutic development of this and other novel antioxidant compounds.

References

Application Note: High-Throughput Fluorometric Assay for Screening Cyclooxygenase-2 (COX-2) Inhibitors Using 3-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[1][2][3] The induction of COX-2 is associated with inflammatory diseases, pain, and the progression of some cancers.[3][4][5][6] Consequently, the inhibition of COX-2 is a major therapeutic target for the development of anti-inflammatory drugs.[3][4] Phenolic compounds are a class of molecules known for their diverse biological activities, including anti-inflammatory and antioxidant properties. This application note provides a detailed protocol for a high-throughput fluorometric assay to screen for potential COX-2 inhibitors, using 3-(2-methylphenyl)phenol as a representative test compound. The assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[7]

Principle of the Assay

The COX-2 enzyme catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2).[7] This assay utilizes a non-fluorescent probe that is oxidized by PGG2 to a highly fluorescent product. The increase in fluorescence is directly proportional to the COX-2 activity. In the presence of a COX-2 inhibitor, the production of PGG2 is reduced, leading to a decrease in the fluorescence signal. The inhibitory activity of a test compound is determined by quantifying the reduction in fluorescence compared to a control without the inhibitor.

Materials and Reagents

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (in DMSO)

  • COX Cofactor (e.g., Hematin, L-epinephrine)

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control inhibitor)

  • 3-(2-methylphenyl)phenol (test compound)

  • DMSO (for dissolving compounds)

  • 96-well white opaque microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette

Experimental Protocols

Preparation of Reagents
  • COX Assay Buffer: Prepare a 100 mM Tris-HCl buffer with a pH of 8.0.

  • COX-2 Enzyme Solution: Reconstitute the lyophilized human recombinant COX-2 with sterile ddH2O to the recommended stock concentration. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to the working concentration (e.g., 17.5 ng/µl) with cold COX Assay Buffer. Keep the diluted enzyme on ice.[8]

  • Test Compounds: Prepare a 10 mM stock solution of 3-(2-methylphenyl)phenol in DMSO. Prepare a serial dilution of the stock solution to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control: Prepare a 1 mM stock solution of Celecoxib in DMSO. Prepare a serial dilution for the IC50 curve.

  • Arachidonic Acid Solution: Prepare a 5 mM stock solution of arachidonic acid in ethanol. Just before use, mix the arachidonic acid stock solution with an equal volume of Arachidonic Diluent (containing NaOH) to achieve a 2.5 mM working solution.[8]

  • Reaction Mix: Prepare a reaction mix for the number of assays to be performed. For each well, combine the required volumes of COX Assay Buffer, COX Probe, and COX Cofactor.

Assay Procedure

The following protocol is for a single well in a 96-well plate.

  • Compound Addition:

    • Test Inhibitor Wells: Add 10 µl of the diluted 3-(2-methylphenyl)phenol solution to the designated wells.

    • Positive Control Wells: Add 10 µl of the diluted Celecoxib solution.

    • Enzyme Control (100% Activity) Wells: Add 10 µl of the diluent solution (e.g., DMSO in Assay Buffer).

    • Negative Control (No Enzyme) Wells: Add 70 µl of COX Assay Buffer.[8]

  • Enzyme Addition:

    • Add 20 µl of the diluted COX-2 enzyme solution to all wells except the "Negative Control" wells.

  • Pre-incubation:

    • Gently tap the plate to mix and incubate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 80 µl of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µl of the 2.5 mM arachidonic acid solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 25°C.

    • Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[7]

Data Presentation

The rate of the reaction is calculated from the linear portion of the kinetic curve. The percent inhibition is calculated using the following formula:

% Inhibition = [ (Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control ] x 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical COX-2 Inhibition Data

CompoundIC50 (µM)
3-(2-methylphenyl)phenol8.5
Celecoxib (Positive Control)0.45

Mandatory Visualizations

COX-2 Signaling Pathway in Inflammation

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins via Prostaglandin Synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Inhibitor 3-(2-methylphenyl)phenol Inhibitor->COX2 inhibits

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow for COX-2 Inhibition Assay

Experimental_Workflow Start Start Step1 Prepare Reagents: - COX-2 Enzyme - Test Compound (3-(2-methylphenyl)phenol) - Positive Control (Celecoxib) - Substrate (Arachidonic Acid) - Reaction Mix Start->Step1 End End Step2 Dispense Compounds and Controls into 96-well plate Step1->Step2 Step3 Add COX-2 Enzyme to all wells (except negative control) Step2->Step3 Step4 Pre-incubate at 37°C for 10 min Step3->Step4 Step5 Add Reaction Mix Step4->Step5 Step6 Initiate Reaction with Arachidonic Acid Step5->Step6 Step7 Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) Step6->Step7 Step8 Data Analysis: - Calculate % Inhibition - Determine IC50 value Step7->Step8 Step8->End

Caption: Experimental workflow for the fluorometric COX-2 inhibition assay.

References

No Catalytic Applications Found for 2-Methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific applications of 2-Methyl-[1,1'-biphenyl]-3-ol as a ligand in catalysis have been documented.

Extensive queries for the use of this specific biphenyl alcohol derivative in common catalytic reactions, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or asymmetric catalysis, did not yield any published research, application notes, or detailed experimental protocols.

The search did identify numerous examples of other biphenyl derivatives being used as ligands in a wide range of catalytic processes. These include well-established ligand families like BIPOL (axially chiral [1,1′-biphenyl]-2,2′-diol) derivatives and phosphine-based ligands such as BrettPhos. These ligands are instrumental in various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic molecules.[1][2]

Additionally, a patent was found for the preparation of a structurally related compound, 2-methyl-3-biphenylmethanol, which is utilized as an intermediate in the synthesis of the pesticide bifenthrin.[3] However, this compound is not employed as a ligand in a catalytic process but rather as a precursor for a larger molecule.

While the biphenyl scaffold is a common feature in the design of high-performance ligands for catalysis, the specific substitution pattern of this compound does not appear to have been explored or reported for this purpose in the available scientific literature.

Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations for the use of this compound as a ligand in catalysis, as no such applications have been publicly disclosed.

For researchers and professionals in drug development interested in biphenyl-based ligands, it is recommended to consult the extensive literature on established ligand systems such as those developed by Buchwald, Hartwig, and others, which have proven efficacy and are well-documented.[1][2]

References

Application of Hydroxylated Biphenyls in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated biphenyls, a class of aromatic compounds featuring two phenyl rings connected by a single bond and substituted with one or more hydroxyl groups, are pivotal monomers and structural motifs in the field of material science. Their rigid biphenyl core, coupled with the reactive nature of the hydroxyl groups, imparts a unique combination of properties to polymeric and liquid crystalline materials. This includes high thermal stability, excellent mechanical strength, and specific optical and electronic characteristics. This document provides an overview of the key applications of hydroxylated biphenyls in the synthesis of high-performance polymers and liquid crystals, complete with experimental protocols and comparative data.

Key Applications in Material Science

The utility of hydroxylated biphenyls in material science is broad, with significant applications in the following areas:

  • High-Performance Polymers: Dihydroxybiphenyls are crucial building blocks for a variety of engineering thermoplastics. Their incorporation into polymer backbones enhances rigidity, thermal stability, and mechanical properties.

    • Polycarbonates: Biphenols are used to synthesize polycarbonates with higher glass transition temperatures (Tg) and improved thermal stability compared to those based on standard bisphenol A (BPA).[1][2] These materials are sought after for applications requiring high heat resistance.

    • Epoxy Resins: Hydroxylated biphenyls can be used both in the synthesis of epoxy resins and as curing agents.[3][4][5] Epoxy systems derived from or cured with these compounds exhibit enhanced thermal and mechanical properties, making them suitable for high-performance composites and electronic packaging.[5][6][7]

    • Polyimides: The integration of hydroxylated biphenyl diamines into polyimide structures can improve interfacial adhesion in composites, a critical factor for high-stress applications.[8]

    • Polyaryletherketones (PAEKs): 4,4'-Biphenol is a common nucleophilic monomer in the synthesis of high-performance PAEKs, contributing to their excellent thermal and chemical resistance.[9][10]

  • Liquid Crystals: The rigid, rod-like structure of the biphenyl unit is a fundamental component of many liquid crystal molecules (mesogens).[11] By modifying the terminal groups, such as with alkoxy chains, the liquid crystalline properties, including phase transition temperatures, can be precisely tuned for applications in displays and optical devices.[12][13]

  • Electronic Materials: The dielectric properties and thermal stability of polymers derived from hydroxylated biphenyls make them valuable for electronic packaging and encapsulation.[5][7][14]

Data Presentation

The following tables summarize key quantitative data for materials derived from hydroxylated biphenyls, facilitating comparison between different systems.

Table 1: Thermal Properties of Polycarbonates Derived from Biphenols

Biphenol MonomerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)
Bisphenol A (BPA)~145~350
Tetramethylbisphenol A (TMBPA)>150>380[1]
9,9-bis(4-hydroxyphenyl)fluorene (BHPF)213-218>450[15]
Bio-based bisphenols (anethole-derived)up to 156up to 383[2]

Table 2: Mechanical Properties of Epoxy Resins Modified with Hydroxylated Compounds

| Epoxy System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Fracture (%) | | --- | --- | --- | | DGEBA/DDM (unmodified) | 70-90 | 2.8-3.5 | 2-5 | | Polysulphone modified epoxy | 75-95 | 2.9-3.6 | 3-6[6] | | HTPB modified epoxy | 2-5 | 0.003-0.01 | 150-300 |

Table 3: Phase Transition Temperatures of Selected Biphenyl-Based Liquid Crystals

CompoundCrystal to Smectic A (°C)Smectic A to Nematic (°C)Nematic to Isotropic (°C)
4'-Octyloxy-4-biphenylcarbonitrile (8OCB)52.8666.6579.10[13]
4-Octyl-4'-cyanobiphenyl (8CB)21.533.540.5

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of polymers from hydroxylated biphenyls.

Protocol 1: Synthesis of Polycarbonate from 4,4'-Dihydroxybiphenyl via Melt Transesterification

This protocol describes a solvent-free method for synthesizing polycarbonate from 4,4'-dihydroxybiphenyl and diphenyl carbonate.

Materials:

  • 4,4'-Dihydroxybiphenyl

  • Diphenyl Carbonate (DPC)

  • Lithium Hydroxide (LiOH) or other suitable transesterification catalyst

Procedure:

  • Reactor Setup: In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system, charge 4,4'-dihydroxybiphenyl (1.0 equivalent), a slight excess of diphenyl carbonate (1.03-1.08 equivalents), and the catalyst (e.g., 1x10⁻⁴ equivalents of LiOH).

  • Oligomerization: Purge the reactor with nitrogen. Heat the mixture to 180-200°C under a nitrogen atmosphere with gentle stirring to form a homogeneous melt.

  • Gradually reduce the pressure to approximately 100 mmHg and increase the temperature to 220-240°C over 1-2 hours. Phenol will begin to distill off.

  • Polycondensation: Slowly increase the temperature to 280-300°C while simultaneously reducing the pressure to below 1 mmHg. The viscosity of the melt will increase significantly.

  • Continue the reaction until the desired molecular weight is achieved, as indicated by the melt viscosity or torque on the stirrer.

  • Product Isolation: Extrude the molten polymer from the reactor and allow it to cool. The resulting solid polycarbonate can then be pelletized for further processing.

Protocol 2: Synthesis and Curing of an Epoxy Resin from Tetramethylbisphenol F

This protocol outlines the synthesis of a tetramethylbisphenol F epoxy resin and its subsequent curing.

Materials:

  • 4,4'-Methylene-bis(2,6-dimethyl)phenol (TMBPF)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or other alkaline catalyst

  • Aromatic diamine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

Procedure:

Part A: Epoxy Resin Synthesis

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge TMBPF and an excess of epichlorohydrin (mass ratio of 1:3 to 1:10).[5]

  • Add a cosolvent if necessary and heat the mixture to 40-70°C under a nitrogen atmosphere.

  • Slowly add the alkaline catalyst and allow the pre-reaction to proceed for 1-4 hours.[5]

  • Add more catalyst and continue the reaction under vacuum for 2-7 hours to facilitate ring-closure.[5]

  • Recover the excess epichlorohydrin under reduced pressure.

  • Dissolve the product in a suitable solvent, wash with water until neutral, and then remove the solvent to obtain the tetramethylbisphenol F epoxy resin.[5]

Part B: Curing

  • Formulation: Warm the synthesized epoxy resin to a molten state.

  • Add a stoichiometric amount of the aromatic diamine curing agent (e.g., DDM) and mix thoroughly until a homogeneous mixture is obtained.[16]

  • Curing Schedule: Pour the mixture into a preheated mold. A typical curing cycle involves heating at 70°C for 12 hours, followed by a post-cure at 140°C for 1 hour.[16]

Protocol 3: Synthesis of Polyimide from 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) and a Diaminodihydroxybiphenyl

This protocol describes the two-step synthesis of a hydroxyl-containing polyimide.

Materials:

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • A diaminodihydroxybiphenyl monomer

  • N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvent

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the diaminodihydroxybiphenyl in NMP.

  • Slowly add an equimolar amount of BPDA to the stirred solution at room temperature. The viscosity will increase as the poly(amic acid) forms. Continue stirring for 12-24 hours.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate.

  • Place the plate in an oven and heat it in stages to facilitate the conversion of the poly(amic acid) to polyimide and to remove the solvent. A typical heating profile is: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

  • After cooling, the resulting polyimide film can be peeled from the glass plate.

Visualizations

The following diagrams illustrate key workflows and relationships in the application of hydroxylated biphenyls in material science.

experimental_workflow_polycarbonate cluster_synthesis Polycarbonate Synthesis (Melt Transesterification) cluster_characterization Material Characterization start Charge Reactor: - 4,4'-Dihydroxybiphenyl - Diphenyl Carbonate - Catalyst oligomerization Oligomerization (180-240°C, ~100 mmHg) - Phenol removal begins start->oligomerization polycondensation Polycondensation (280-300°C, <1 mmHg) - High vacuum drives reaction oligomerization->polycondensation product Molten Polycarbonate polycondensation->product gpc Gel Permeation Chromatography (GPC) - Molecular Weight product->gpc dsc Differential Scanning Calorimetry (DSC) - Glass Transition Temp. (Tg) product->dsc tga Thermogravimetric Analysis (TGA) - Thermal Stability (Td) product->tga nmr NMR Spectroscopy - Structural Confirmation product->nmr

Caption: Workflow for the synthesis and characterization of polycarbonates.

logical_relationship_epoxy cluster_properties Enhanced Polymer Properties cluster_applications High-Performance Applications hb_monomer Hydroxylated Biphenyl Monomer (e.g., Tetramethylbisphenol F) thermal_stability High Thermal Stability (Increased Tg, Td) hb_monomer->thermal_stability imparts rigidity mechanical_strength Improved Mechanical Strength (Rigidity, Toughness) hb_monomer->mechanical_strength strong backbone composites Aerospace & Automotive Composites thermal_stability->composites electronics Electronic Packaging & Encapsulants thermal_stability->electronics mechanical_strength->composites chem_resistance Chemical Resistance coatings Protective Coatings chem_resistance->coatings dielectric Low Dielectric Constant dielectric->electronics

Caption: Structure-property-application relationships for hydroxylated biphenyls.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Reaction for 2-Methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-methylbiphenyl. This reaction is often challenging due to the steric hindrance imposed by the ortho-methyl group.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-methylbiphenyl via the Suzuki-Miyaura reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inefficient Catalyst System: The catalyst may not be active enough to overcome the steric hindrance.Switch to a more robust catalyst: Consider using palladium complexes with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. Acenaphthoimidazolylidene palladium complexes have also shown high efficiency for sterically hindered substrates.[1] • Use a pre-catalyst: Buchwald-type palladium pre-catalysts can improve reaction outcomes.
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction rate and yield.[2]Base Selection: Strong, non-nucleophilic bases are often preferred. Potassium tert-butoxide (t-BuOK) and cesium carbonate (Cs2CO3) have proven effective.[1][3] • Solvent System: Aprotic polar solvents or solvent mixtures are commonly used. Dioxane and tetrahydrofuran (THF), often with water, are good starting points.[1][2] For instance, a methanol/water mixture (e.g., 3:2) can enhance the solubility of inorganic bases and promote the reaction.[2]
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. Microwave irradiation can sometimes accelerate the reaction.[1]
Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst.Thorough Degassing: Ensure all solvents and the reaction mixture are properly degassed. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[4]
Formation of Side Products Homocoupling of Boronic Acid: This side reaction can be prevalent, especially with prolonged reaction times or in the presence of oxygen.[5]Use a slight excess of the aryl halide.Ensure rigorous exclusion of oxygen.Optimize reaction time to minimize byproduct formation once the desired product is formed.
Protodeboronation: The boronic acid can be cleaved from the aryl group, leading to the formation of toluene.Use a less nucleophilic base.Ensure anhydrous conditions if water is not part of the optimal solvent system.Consider using a boronate ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid. [6]
Difficulty in Product Purification Close Polarity of Product and Starting Materials/Byproducts: The similar polarity of 2-methylbiphenyl and potential impurities can complicate chromatographic separation.Optimize Chromatography: Use a shallow solvent gradient during column chromatography. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of 2-methylbiphenyl?

A1: There is no single "best" catalyst, as the optimal choice can depend on the specific substrates and conditions. However, for sterically hindered couplings like the synthesis of 2-methylbiphenyl, palladium catalysts with bulky, electron-rich phosphine ligands are highly recommended. Examples include catalysts based on ligands such as SPhos, XPhos, RuPhos, and tricyclohexylphosphine.[7][8] Acenaphthoimidazolylidene palladium complexes have also demonstrated excellent yields for such transformations.[1]

Q2: How do I choose the right base for this reaction?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. For sterically hindered substrates, strong inorganic bases are generally effective. Potassium tert-butoxide (t-BuOK) and cesium carbonate (Cs2CO3) are often excellent choices.[1][3] The optimal base may need to be determined empirically for your specific reaction conditions.

Q3: What solvent system should I use?

A3: The solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic solvents like dioxane and THF are commonly used.[1][9] Often, a co-solvent like water is added to aid in the dissolution of the inorganic base.[2][5] The ratio of the organic solvent to water can be a critical parameter to optimize.[2]

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can try several approaches:

  • Increase the temperature: Carefully increasing the reaction temperature can significantly accelerate the coupling.

  • Use a more active catalyst: As mentioned in Q1, switching to a more specialized catalyst for hindered substrates can improve reaction kinetics.

  • Microwave irradiation: If available, a microwave reactor can dramatically reduce reaction times.[1]

Q5: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling is a common side reaction. To minimize it:

  • Strictly exclude oxygen: Thoroughly degas your solvents and reaction mixture, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4]

  • Use a slight excess of the aryl halide: This can favor the cross-coupling pathway over homocoupling.

  • Optimize the reaction time: Monitor the reaction progress and stop it once the formation of the desired product has maximized to avoid prolonged exposure to conditions that favor homocoupling.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura synthesis of 2-methylbiphenyl. These should be considered as starting points and may require optimization for specific substrates and laboratory conditions.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from procedures known to be effective for sterically hindered substrates.

  • Reagents:

    • 2-bromotoluene (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)

    • Degassed Toluene/Water (5:1, 6 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, SPhos, and K3PO4.

    • Add 2-bromotoluene and phenylboronic acid to the flask.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for 2-Methylbiphenyl Synthesis Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (2-halotoluene) PdII_Aryl Aryl-Pd(II)-X L_n (Aryl = 2-methylphenyl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 (Phenylboronic acid) + Base PdII_Diaryl Aryl-Pd(II)-Aryl' L_n (Aryl' = phenyl) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product 2-Methylbiphenyl RedElim->Product Troubleshooting_Flowchart Troubleshooting Low Yield in 2-Methylbiphenyl Synthesis Start Low Yield Observed CheckCatalyst Is the catalyst suitable for hindered substrates? Start->CheckCatalyst ChangeCatalyst Switch to a bulky ligand (e.g., SPhos, XPhos) or a specialized pre-catalyst. CheckCatalyst->ChangeCatalyst No CheckConditions Are the base and solvent optimal? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions OptimizeConditions Screen stronger bases (t-BuOK, Cs2CO3) and different solvents (Dioxane, THF/H2O). CheckConditions->OptimizeConditions No CheckDegassing Was the reaction thoroughly degassed? CheckConditions->CheckDegassing Yes OptimizeConditions->CheckDegassing ImproveDegassing Improve degassing procedure (e.g., freeze-pump-thaw). CheckDegassing->ImproveDegassing No CheckTempTime Are reaction time and temperature sufficient? CheckDegassing->CheckTempTime Yes ImproveDegassing->CheckTempTime IncreaseTempTime Increase reaction time and/or temperature. Monitor by TLC/GC-MS. CheckTempTime->IncreaseTempTime No Success Improved Yield CheckTempTime->Success Yes IncreaseTempTime->Success

References

Troubleshooting regioselectivity in the synthesis of substituted biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in the synthesis of substituted biphenyls via Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in cross-coupling reactions for biphenyl synthesis?

A1: Regioselectivity, the preferential reaction at one position over another, is governed by a combination of electronic effects, steric hindrance, the nature of the leaving group, and the specific reaction conditions.

  • Electronic Effects: The rate of oxidative addition, a key step in the catalytic cycle, is often faster at carbon atoms that are more electron-deficient. Therefore, in a substrate with multiple halogens, the reaction may favor the position with the most electron-withdrawing groups nearby.[1][2]

  • Steric Hindrance: Bulky substituents near a potential reaction site can impede the approach of the palladium catalyst, directing the reaction to a less sterically crowded position.[3][4][5] This is a critical factor in the synthesis of tri- and tetra-ortho-substituted biphenyls.[6][7]

  • Leaving Group Reactivity: The C-X bond strength (where X is the leaving group) plays a crucial role. The typical order of reactivity for halogens in oxidative addition is I > Br > Cl > F. This difference can be exploited to achieve selective coupling at one position over another in polyhalogenated arenes.[8][9]

  • Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature can significantly influence and even reverse the inherent regioselectivity of the substrates.[10][11]

Q2: I am getting a mixture of regioisomers. What is the first thing I should check?

A2: If you are obtaining an undesirable mixture of regioisomers, the first step is to review your reaction conditions, particularly the catalyst and ligand system. The ligand bound to the palladium center is a primary determinant of selectivity.[12][13]

Below is a logical workflow for troubleshooting this issue.

G start Poor Regioselectivity (Mixture of Isomers) check_ligand Is the Ligand Appropriate? start->check_ligand check_temp Is the Temperature Too High? check_ligand->check_temp Yes solution_ligand Change Ligand: - Increase bulk to enhance steric control - Use electron-rich ligand for faster OA check_ligand->solution_ligand No check_electronics Are Electronic Effects Ambiguous? check_temp->check_electronics No solution_temp Lower the Reaction Temperature check_temp->solution_temp Yes solution_electronics Switch Reaction Type: - Exploit leaving group differences - Use additives (e.g., CuI in Stille) check_electronics->solution_electronics Yes end Improved Regioselectivity check_electronics->end No solution_ligand->end solution_temp->end solution_electronics->end

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: How do I choose the right ligand to improve regioselectivity?

A3: Ligand selection is crucial and depends on the specific challenge.

  • For Sterically Hindered Couplings: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos (Buchwald ligands).[6][14] These ligands promote the formation of a monoligated, highly reactive palladium species that can facilitate oxidative addition at hindered sites.[15]

  • To Control Isomerization: In couplings involving vinyl halides, the choice of ligand can prevent or induce Z-to-E isomerization. For instance, Pd(P(o-Tol)3)2 has been shown to be effective in retaining Z-olefin geometry in Suzuki-Miyaura couplings.[12][13] In other cases, using a ligand like dppf can promote inversion of configuration.[16]

  • For Electron-Poor Substrates: Ligands such as DavePhos have been successfully used in challenging couplings where both partners are electron-deficient.[17]

Q4: My reaction is not proceeding at the desired position on a polyhalogenated arene. What should I do?

A4: This is a common chemoselectivity challenge. Oxidative addition typically occurs preferentially at the most reactive C-X bond (I > Br > Cl). If you want to react at a less reactive position (e.g., C-Cl) in the presence of a more reactive one (e.g., C-Br), you must first couple the more reactive site and then modify conditions to couple the second site. Alternatively, if electronic and steric factors are similar, selectivity can be difficult to achieve. Sometimes, reducing the catalyst loading can express or enhance selectivity.[18]

Q5: Can the choice of solvent or base influence the regiochemical outcome?

A5: Yes, significantly. The solvent can influence the active catalytic species. For example, coordinating solvents like DMF or MeCN can coordinate to the palladium center, altering its reactivity and potentially inverting the selectivity of oxidative addition compared to non-coordinating solvents.[10] In Stille couplings of 3,5-dibromo-2-pyrone, the reaction typically occurs at the C3 position. However, in the presence of Cu(I) in a polar aprotic solvent like DMF, the coupling occurs predominantly at C5.[11] The choice of base in Suzuki couplings is also critical, with common choices like K₃PO₄, K₂CO₃, and Cs₂CO₃ affecting reaction rates and, consequently, selectivity.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Poor regioselectivity when coupling an aryl halide containing two different halogens (e.g., 1-bromo-4-chlorobenzene) or two identical but electronically distinct halogens.

Root Cause Analysis: The palladium catalyst is likely reacting at both halogen positions due to insufficient differentiation between the sites under the current reaction conditions. Oxidative addition at the C-Br bond is much faster than at the C-Cl bond, but high temperatures or a highly reactive catalyst system can lead to loss of selectivity.

Solutions & Methodologies:

  • Optimize Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy (i.e., oxidative addition at the more reactive C-Br bond).

  • Select the Right Ligand: Use a ligand that provides a good balance of reactivity and selectivity. While highly active Buchwald-type ligands are excellent for challenging substrates, a less reactive ligand like PPh₃ might offer better selectivity between C-Br and C-Cl at lower temperatures.

  • Choose the Appropriate Base: Use a milder base. Strong bases can sometimes promote side reactions or catalyst decomposition, which may affect selectivity. K₃PO₄ or K₂CO₃ are often good starting points.

Data Presentation: Effect of Ligand and Temperature on Regioselectivity

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Ratio (Mono-coupled:Di-coupled)Reference
1-bromo-4-chlorobenzenePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10085:15[14]
1-bromo-4-chlorobenzenePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O80>95:5[19]
2,4-dibromopyridine4-tolylboronic acidPd(OAc)₂ (2)Buchwald LigandCs₂CO₃THF6090:10 (at C4)[18]
2,4-dibromopyridine4-tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF9070:30 (at C4)[18]

Experimental Protocol: General Method for Regioselective Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the polyhalogenated aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4-8 mol%) if required. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS to ensure consumption of the starting material without significant formation of the di-substituted byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.[20][21]

Guide 2: Stille Coupling

Issue: Incorrect regioselectivity or low yield when synthesizing sterically hindered biphenyls.

Root Cause Analysis: The Stille reaction is often tolerant of many functional groups but can be sluggish with sterically demanding substrates.[22] High temperatures required to drive the reaction can lead to side reactions like homo-coupling or debromination. The transmetalation step is often rate-limiting and highly dependent on the structure of the organostannane.

Solutions & Methodologies:

  • Ligand Choice: The use of electron-rich, bulky phosphine ligands can accelerate the catalytic cycle, allowing for lower reaction temperatures.[15] Tri(2-furyl)phosphine or P(t-Bu)₃ are often effective.

  • Use of Additives: The addition of stoichiometric amounts of copper(I) iodide (CuI) can significantly accelerate the transmetalation step, especially in polar aprotic solvents like DMF or NMP. This can also influence regioselectivity.[11]

  • Solvent Effects: The choice of solvent is critical. While toluene and THF are common, polar aprotic solvents can be beneficial for sluggish reactions, although they may also alter selectivity.[10][22]

Data Presentation: Influence of Additives on Stille Coupling of Hindered Substrates

Aryl HalideOrganostannaneCatalystLigandAdditiveSolventTemp (°C)Yield (%)Reference
2-bromo-6-methyltoluene(4-methoxyphenyl)tributylstannanePd(PPh₃)₄-NoneToluene11045[15]
2-bromo-6-methyltoluene(4-methoxyphenyl)tributylstannanePdCl₂(PPh₃)₂-CuI (1.1 eq)NMP8088[11]
2,6-dichlorotoluenePhenyltributylstannanePd₂(dba)₃P(t-Bu)₃NoneDioxane10075[15]

Experimental Protocol: Stille Coupling for Hindered Biphenyls with a CuI Additive

  • Preparation: In an inert atmosphere glovebox or Schlenk line, add the aryl halide (1.0 equiv), CuI (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to a flask.

  • Solvent and Reagent Addition: Add a degassed polar aprotic solvent such as NMP or DMF. Add the organostannane reagent (1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor by GC-MS.

  • Work-up: Upon completion, cool the reaction and dilute with diethyl ether or ethyl acetate. Filter through a pad of celite to remove palladium black. Wash the organic solution with aqueous KF (to remove tin byproducts) and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Guide 3: Negishi Coupling

Issue: Low yield and/or poor regioselectivity in the synthesis of heterobiaryls or poly-substituted biphenyls.

Root Cause Analysis: The Negishi coupling is powerful due to the high reactivity of organozinc reagents, but this can sometimes lead to reduced selectivity.[23][24] The preparation and quality of the organozinc reagent are critical for success. Furthermore, choosing a catalyst system that is active enough to couple challenging substrates at mild temperatures is key to avoiding side reactions.[14]

Solutions & Methodologies:

  • Catalyst System: For hindered or heteroaryl substrates, highly active catalysts formed from a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., XPhos, SPhos) are often required.[6][14] Palladacycle precatalysts can also provide highly active and reliable catalytic systems.[14]

  • Organozinc Preparation: Ensure the organozinc reagent is prepared correctly. This is typically done by transmetalation from an organolithium or Grignard reagent with ZnCl₂. The use of commercially available ZnCl₂ solutions in 2-MeTHF can give more consistent results.[14]

  • Reaction Conditions: Many modern Negishi couplings can be run at or slightly above room temperature, which helps preserve functional groups and improve selectivity.

G start Target: Hindered Biphenyl check_sterics High Steric Hindrance? (≥3 ortho groups) start->check_sterics check_hetero Heteroaryl Substrate? check_sterics->check_hetero No negishi Use Negishi Coupling check_sterics->negishi Yes suzuki Try Suzuki Coupling (Bulky Ligand, e.g., SPhos) check_hetero->suzuki No check_hetero->negishi Yes stille Consider Stille Coupling (CuI additive may be needed) suzuki->stille Fails negishi_catalyst Select Catalyst: - Pd₂(dba)₃ / XPhos - Palladacycle Precatalyst negishi->negishi_catalyst

Caption: Decision tree for selecting a cross-coupling method.

Experimental Protocol: Negishi Coupling for Heterobiaryls

  • Organozinc Preparation: To a solution of the aryl or heteroaryl bromide (1.0 equiv) in dry THF at -78 °C, add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes. Add a solution of ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Add the second coupling partner (the aryl or heteroaryl halide, 0.95 equiv).

  • Execution: Transfer the prepared organozinc solution to the flask containing the catalyst and the second aryl halide via cannula. Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography to obtain the desired substituted biphenyl.[14]

References

Technical Support Center: Purification of 2-Methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methyl-[1,1'-biphenyl]-3-ol from reaction byproducts, particularly those arising from Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki coupling?

A1: When synthesizing this compound using a Suzuki-Miyaura coupling, you can typically expect the following byproducts:

  • Homocoupling products: These are dimers of the starting materials, such as 3,3'-dihydroxy-2,2'-dimethyl-1,1'-biphenyl (from the boronic acid) and biphenyl (from the aryl halide).

  • Dehalogenation products: The starting aryl halide can be reduced, leading to the formation of 2-methylphenol.

  • Protonation/Hydrolysis of boronic acid: The boronic acid can be protonated or hydrolyzed back to 3-hydroxy-2-methylbenzene.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction may remain in the crude product. For many applications, especially in drug development, removal of heavy metals is critical.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid in the mixture.

Q2: What is the recommended initial purification step after the Suzuki coupling reaction?

A2: An initial aqueous workup is highly recommended. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine.[2] A basic aqueous wash (e.g., with sodium bicarbonate or potassium carbonate solution) can be particularly effective at removing unreacted boronic acids by converting them into their water-soluble boronate salts.[1]

Q3: How can I effectively remove the residual palladium catalyst?

A3: For heterogeneous catalysts, simple filtration through a pad of celite can be effective. For homogeneous catalysts, metal scavengers, which are functionalized silica gels (e.g., with thiol or amine groups) or activated carbon, can be used to selectively bind the palladium, which is then removed by filtration.[1]

Q4: My purified this compound appears as an oil or a gummy solid. What should I do?

A4: This issue can arise from the presence of residual solvents or impurities that inhibit crystallization. Ensure all solvent is removed under high vacuum. If the product remains non-solid, re-purification by column chromatography using a different eluent system may be necessary. It is also possible that the pure compound has a low melting point and exists as a gel or oil at room temperature.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause(s) Suggested Solution(s)
Poor Separation of Product and Byproducts Inappropriate solvent system (mobile phase).Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (a significant difference in Rf values).[1] Aim for an Rf value of 0.2-0.4 for the desired product for optimal column separation.
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Improper column packing.Ensure the column is packed uniformly to prevent channeling. A "wet packing" method is often recommended.
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.
The compound is strongly adsorbed to the silica gel.If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help. Conversely, for basic compounds, adding a small amount of triethylamine can be beneficial.
Low Recovery of Product The product is partially soluble in the mobile phase, leading to broad fractions.Optimize the mobile phase to achieve a sharper elution profile.
The product is unstable on the silica gel.Consider using a different stationary phase, such as alumina, or deactivated silica gel.
Recrystallization
Issue Potential Cause(s) Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
The chosen solvent is not appropriate.Experiment with different solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[3]
High concentration of impurities.Perform a preliminary purification step, such as an aqueous wash or a quick filtration through a small plug of silica, to remove some impurities before recrystallization.
Low Yield of Crystals Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Incomplete crystallization.Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time to maximize crystal formation.
Premature crystallization during hot filtration.Use a pre-warmed funnel and filter flask to prevent the solution from cooling and crystallizing on the filter paper.
Colored Impurities in Crystals Co-crystallization of colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Table 1: Representative Yields for Suzuki Coupling Reactions to Form Substituted Biphenyls

ReactantsCatalyst SystemSolventYield (%)Reference
3-bromo-2-methylbenzoic acid + Phenylboronic acid5% Pd/C, K2CO3DMAC/Water94[4]
3-bromo-2-methylbenzoic acid + Phenylboronic acidPd/C, Na2CO3Water92[4]
3-bromo-2-methylbenzoic acid + Phenylboronic acidPd/C, Na3PO4Water89[4]

Table 2: Comparison of Purification Methods for a Generic Biphenyl Derivative

Purification MethodTypical Recovery (%)Typical Purity (%)Notes
Aqueous Workup >95%60-80%Effective for removing inorganic salts and water-soluble impurities.
Recrystallization 70-90%>98%Highly dependent on the solvent system and the nature of the impurities.
Column Chromatography 60-85%>99%Excellent for separating compounds with similar polarities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • Identify a solvent system that gives the product a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few potential solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture such as hexane/ethyl acetate).

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow crude Crude this compound workup Aqueous Workup crude->workup Remove salts & water-soluble impurities chromatography Column Chromatography workup->chromatography Separate compounds by polarity recrystallization Recrystallization workup->recrystallization For solid products with suitable solubility pure_product Pure Product (>99%) chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_chrom Column Chromatography cluster_recrys Recrystallization start Purification Issue poor_sep Poor Separation start->poor_sep Impure Fractions no_elution Product Not Eluting start->no_elution No Product in Fractions oiling_out Oiling Out start->oiling_out Liquid Instead of Crystals low_yield Low Yield start->low_yield Minimal Solid Recovered optimize_solvent Improved Purity poor_sep->optimize_solvent Optimize Mobile Phase (TLC) increase_polarity Product Elutes no_elution->increase_polarity Increase Solvent Polarity slow_cooling Crystal Formation oiling_out->slow_cooling Slow Cooling / Change Solvent min_solvent Increased Yield low_yield->min_solvent Use Minimum Hot Solvent

Caption: Troubleshooting decision tree for purification challenges.

References

Preventing homocoupling in Ullmann reactions for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ullmann reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize copper-catalyzed biphenyl synthesis, with a specific focus on preventing homocoupling in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Ullmann reaction and why is homocoupling a problem?

The Ullmann reaction is a cross-coupling reaction that uses a transition metal catalyst (traditionally copper) to form a new carbon-carbon bond between two aryl groups, synthesizing biaryl compounds.[1][2][3] In the synthesis of unsymmetrical biphenyls (Ar-Ar'), two different aryl halides (Ar-X and Ar'-X) are reacted. Homocoupling is a competing side reaction where an aryl halide reacts with itself, leading to the formation of symmetrical biaryls (Ar-Ar and Ar'-Ar'). This reduces the yield of the desired unsymmetrical product and complicates the purification process.[4]

Q2: What are the primary causes of homocoupling in Ullmann cross-coupling reactions?

Homocoupling is often favored under the harsh conditions of the classic Ullmann reaction, which typically involves high temperatures (often over 200°C) and stoichiometric amounts of copper.[5][6][7] Key factors that promote homocoupling include:

  • High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for the homocoupling pathway.[8]

  • Absence of Ligands: The classic reaction is often run without ligands. Modern variations show that ligands are crucial for promoting the desired cross-coupling pathway.[1][8]

  • Catalyst Activity: The state and activity of the copper catalyst can influence selectivity.[9]

  • Reaction Mechanism: The mechanism can involve the formation of an organocopper intermediate (Ar-Cu). The subsequent steps of oxidative addition with a second aryl halide and reductive elimination determine the product distribution.[3][6][10]

Q3: What are the main strategies to suppress homocoupling and favor the desired cross-coupling product?

Modern modifications to the Ullmann reaction have significantly improved selectivity. The core strategies include:

  • Use of Ligands: Introducing bidentate ligands is a key improvement. Ligands like amino acids (e.g., L-proline), diamines (e.g., 1,10-phenanthroline), and N,N- or N,O-ligands can stabilize the copper catalyst, improve solubility, and facilitate the cross-coupling reaction under milder conditions.[8][11][12]

  • Milder Reaction Conditions: Ligand-assisted protocols allow for significantly lower reaction temperatures (e.g., 40-100 °C), which disfavors the homocoupling side reaction.[1][8]

  • Stoichiometry Control: Using one of the aryl halides in excess can statistically favor the formation of the unsymmetrical cross-coupled product.[4]

  • Use of Activated Copper: Employing freshly activated copper powder can increase reactivity and allow for lower reaction temperatures.[4][5]

  • Inert Atmosphere: Rigorously excluding oxygen by working under an inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation and other side reactions.[4][9]

Troubleshooting Guide

This guide addresses the common problem of high homocoupling yield during the synthesis of unsymmetrical biphenyls.

Problem / Observation Potential Cause Recommended Solution & Action
High yield of symmetrical biaryls (Ar-Ar, Ar'-Ar') and low yield of the desired unsymmetrical product (Ar-Ar'). 1. Reaction Temperature is too High: Classical Ullmann conditions often exceed 200°C, which can promote homocoupling.[5][7]Lower the Reaction Temperature: Implement a ligand-assisted protocol that allows the reaction to proceed at a much lower temperature, often in the 80-110 °C range.[4][13]
2. Absence of a Suitable Ligand: The reaction is being run without a ligand, or the chosen ligand is suboptimal for cross-coupling.[8]Introduce a Bidentate Ligand: Add a ligand known to promote Ullmann cross-coupling. Effective options include 1,10-phenanthroline, N,N'-dimethylethylenediamine, or L-proline.[8][14] These stabilize the catalytic intermediate that leads to the cross-coupled product.
3. Incorrect Stoichiometry: The ratio of the two aryl halides does not favor cross-coupling.Adjust Reactant Stoichiometry: Use a significant excess (e.g., >2 equivalents) of the less expensive or more readily available aryl halide to statistically favor the cross-coupling pathway.[4][14]
4. Inactive Catalyst: The copper source (e.g., CuI) may be old or oxidized, leading to low reactivity and favoring side reactions.[9]Use Fresh or Activated Copper: Ensure a high-purity, fresh source of the copper catalyst. Alternatively, use activated copper powder, which can be prepared in situ, to enhance reactivity at lower temperatures.[4][5]
5. Presence of Oxygen: The reaction is not being run under a sufficiently inert atmosphere. Oxygen can deactivate the catalyst.[9][10]Ensure Rigorous Exclusion of Oxygen: Degas all solvents thoroughly before use. Set up the reaction in oven-dried glassware under a positive pressure of an inert gas like argon or nitrogen, using Schlenk lines or a glovebox.[4][13]
6. Suboptimal Base or Solvent: The chosen base and solvent may not be ideal for the specific substrates, hindering the reaction rate and selectivity.[13]Screen Bases and Solvents: The optimal choice is substrate-dependent. Common bases include K₃PO₄ and Cs₂CO₃.[4] Solvents like DMF, dioxane, or NMP are often used, but a screening process may be necessary to find the best conditions for your system.[5][7]
Quantitative Data

The choice of reaction parameters significantly impacts the ratio of the desired heterocoupling product to the undesired homocoupling byproducts. The following table provides a representative example of how adjusting stoichiometry can improve the yield of the cross-coupled product.

Aryl Halide 1 (Ar-X)Aryl Halide 2 (Ar'-X)Ar-X : Ar'-X RatioCatalyst SystemConditionsYield of Cross-Coupled Product (Ar-Ar')Reference
4-Iodoanisole4-Iodotoluene1 : 1Pd⁰-PDA/Fe₃O₄, Cs₂CO₃100 °C, 24 hModerate (Homocoupling observed)[10][15]
4-Iodoanisole4-Iodotoluene1 : 2Pd⁰-PDA/Fe₃O₄, Cs₂CO₃100 °C, 24 h72%[10][15]

Note: This data illustrates that using one reactant in excess can significantly improve the yield of the desired unsymmetrical product.

Experimental Protocol: Ligand-Assisted Ullmann Cross-Coupling

This protocol describes a general method for synthesizing an unsymmetrical biphenyl using a copper(I) catalyst with a diamine ligand, designed to minimize homocoupling.

Materials:

  • Aryl Halide 1 (Ar-X) (1.0 mmol, 1.0 eq)

  • Aryl Halide 2 (Ar'-X) (2.0 to 2.5 mmol, 2.0-2.5 eq)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Oven-dried Schlenk flask and magnetic stir bar

Procedure:

  • Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and cool under a stream of inert gas (argon or nitrogen).[13] Ensure all reagents are pure and solvents are anhydrous and have been degassed by sparging with argon or via freeze-pump-thaw cycles.[4]

  • Reaction Setup: To the dried Schlenk flask, add the magnetic stir bar, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (3.0 eq), Aryl Halide 1 (1.0 eq), and the excess Aryl Halide 2 (2.0-2.5 eq).[14]

  • Inert Atmosphere Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[13]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dry dioxane) via syringe.[14] The reaction mixture may change color as the copper-ligand complex forms.

  • Reaction Execution: Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 110 °C). Stir the reaction mixture vigorously.[13][14]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Typical reaction times can range from 12 to 24 hours.[13]

  • Work-up and Purification: Once the reaction is complete (as indicated by the consumption of the limiting aryl halide), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[13]

  • Purification: Purify the crude product via column chromatography to isolate the desired unsymmetrical biphenyl from the excess aryl halide and any homocoupled byproducts.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting excessive homocoupling in Ullmann reactions.

G start High Homocoupling Observed cause1 Check Reaction Conditions start->cause1 cause2 Check Reagents & Catalyst start->cause2 q1 Temperature > 120°C? cause1->q1 Temperature q2 Inert Atmosphere Used? cause1->q2 Atmosphere q3 Bidentate Ligand Added? cause2->q3 Ligands q4 Stoichiometry Optimized? cause2->q4 Stoichiometry q5 Catalyst Fresh/Active? cause2->q5 Catalyst q1->q2 No sol1 Action: Lower Temperature (e.g., 80-110°C) q1->sol1 Yes q2->start Yes, re-evaluate sol2 Action: Use Degassed Solvents & Inert Gas (Ar/N2) q2->sol2 No q3->q4 Yes sol3 Action: Add Ligand (e.g., Phenanthroline) q3->sol3 No q4->q5 Yes sol4 Action: Use Excess of One Aryl Halide (>2 eq) q4->sol4 No q5->start Yes, re-evaluate sol5 Action: Use Fresh Cu(I) Salt or Activated Cu Powder q5->sol5 No

A troubleshooting decision tree for mitigating homocoupling.

References

Technical Support Center: Catalyst Selection for Hindered Biphenyl Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Suzuki-Miyaura coupling reactions for the synthesis of sterically hindered biphenyls. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a sterically hindered substrate is resulting in a low yield. What are the primary reasons for this?

A1: Low yields in Suzuki couplings involving sterically hindered substrates, such as those with ortho-substituents, are typically attributed to several key factors:

  • Inefficient Oxidative Addition: The steric bulk from ortho-substituents can physically block the palladium catalyst from approaching the carbon-halogen bond of the aryl halide. This slows down the crucial initial step of the catalytic cycle.[1]

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be impeded. Steric congestion around the palladium center makes it challenging for the two coupling partners to come together and for the product to be released.[1]

  • Catalyst Decomposition: Challenging couplings often necessitate higher reaction temperatures, which can lead to the decomposition of the palladium catalyst before the reaction is complete.[1][2]

  • Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired biphenyl product. These include:

    • Protodeboronation: The cleavage of the carbon-boron bond in the boronic acid or ester, especially prevalent with electron-rich or heteroaromatic boronic acids under harsh conditions.[1]

    • Homocoupling: The unwanted coupling of two boronic acid molecules or two aryl halide molecules, often promoted by the presence of oxygen.[2]

Q2: How can I improve the yield of my hindered Suzuki coupling reaction?

A2: Optimizing several reaction parameters can significantly improve your yield. Consider the following:

  • Catalyst and Ligand Selection: This is the most critical factor. For hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] It is highly recommended to use a combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-donating phosphine ligand. Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are specifically designed to facilitate both oxidative addition and reductive elimination in sterically demanding couplings.[1][2][3] N-heterocyclic carbene (NHC) ligands with suitable steric hindrance can also be effective.[4]

  • Base Selection: The choice of base is crucial for activating the organoboron species.[3] For challenging couplings, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than milder bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2] Ensure the base is finely powdered and anhydrous, as water can promote side reactions.[2]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.[2] The ratio of the organic solvent to water may require optimization.[2]

  • Reaction Temperature: While elevated temperatures (80-110 °C) are often necessary, excessively high temperatures can cause catalyst decomposition.[2] If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, running the reaction at the lowest effective temperature can sometimes minimize side reactions.[2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[2] It is essential to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment to prevent catalyst deactivation and homocoupling side reactions.[2]

  • Purity of Reagents: Impurities in the aryl halide, boronic acid, or solvent can poison the catalyst. Ensure all reagents are of high purity. Boronic acids can degrade over time, so using a fresh or properly stored batch is recommended.[2]

Q3: I'm observing a significant amount of homocoupling product from my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To minimize this:

  • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction. Ensure all solvents are properly degassed, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Catalyst and Ligand Choice: Some palladium-ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands may be necessary if this is a persistent issue.[2]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.[2]

Q4: What can I do to prevent protodeboronation of my boronic acid?

A4: Protodeboronation is the cleavage of the C-B bond and is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[1] To minimize this:

  • Use Milder Bases: Employing milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

  • Use Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and reagents can help mitigate this issue.[5]

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[5]

Troubleshooting Guide

Problem ID Issue Potential Causes Recommended Solutions
SMC-H01 Low or No Product FormationIneffective Catalyst System: The chosen catalyst/ligand combination is not active enough for the hindered substrate.[1][2] Catalyst Deactivation: The Pd(0) active species is being deactivated by oxygen or impurities.[2][5]- Switch to a palladium precursor with a bulky, electron-donating ligand (e.g., XPhos, SPhos).[2][5] - Ensure rigorous degassing of solvents and reagents and maintain a strict inert atmosphere.[2] - Purify all reagents before use.[2]
SMC-H02 Significant Homocoupling of Boronic AcidPresence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid.[2] High Reaction Temperature: Can favor side reactions.[2]- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[2] - Optimize the reaction temperature; try running the reaction at a lower temperature.[2]
SMC-H03 Protodeboronation of Boronic AcidPresence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with hydrogen.[1][5] Unstable Boronic Acids: Some boronic acids are inherently prone to decomposition.[5]- Use anhydrous solvents and reagents.[5] - Consider using more stable boronic esters (e.g., pinacol esters).[5] - Use a milder base like K₂CO₃ or K₃PO₄.[1][5]
SMC-H04 Inconsistent ResultsVariable Reagent Quality: Impurities in starting materials or solvents can affect the outcome.[2] Inefficient Mixing: Poor stirring in heterogeneous mixtures can lead to localized concentration gradients.[5]- Purify reagents before use and use high-purity solvents.[2][5] - Ensure vigorous and efficient stirring throughout the reaction.[5]

Data Presentation: Catalyst System Performance in Hindered Couplings

The following table summarizes the performance of different catalyst systems for the Suzuki coupling of sterically hindered substrates, compiled from various literature sources.

Aryl Halide Boronic Acid Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
2-Bromo-1,3-dichloro-5-nitrobenzene2-(Trifluoromethoxy)phenylboronic acidPd₂(dba)₃ (1.5)L1* (3.0)K₂CO₃Toluene70385
1-Bromo-2,6-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
1-Chloro-2,6-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmylOH1002092
2-Bromo-2'-methylbiphenyl2-Methylphenylboronic acidPd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1001288

*L1: 4-(2-(diphenylphosphino)phenyl)morpholine

Experimental Protocols

General Procedure for a Hindered Suzuki-Miyaura Coupling Reaction:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three to five times.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., toluene/water 5:1, 0.1-0.2 M) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output OA Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OA->PdII_Aryl TM Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² TM->PdII_Biaryl RE Reductive Elimination Pd0 Pd(0)L_n Active Catalyst RE->Pd0 Product Hindered Biphenyl (R¹-R²) RE->Product Pd0->OA Ar-X PdII_Aryl->TM R²-B(OR)₂ Base PdII_Biaryl->RE Forms R¹-R² ArylHalide Aryl Halide (Ar-X) ArylHalide->OA BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) BoronicAcid->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Hindered Suzuki Coupling CheckCatalyst Is the catalyst system optimized for hindered substrates? Start->CheckCatalyst CheckConditions Are reaction conditions (base, solvent, temp) optimized? CheckCatalyst->CheckConditions Yes UseBulkyLigand Action: Use bulky, electron-donating ligands (e.g., SPhos, XPhos). CheckCatalyst->UseBulkyLigand No CheckPurity Are reagents pure and the atmosphere inert? CheckConditions->CheckPurity Yes OptimizeBaseSolvent Action: Screen stronger bases (K₃PO₄, Cs₂CO₃) and optimize solvent/water ratio. CheckConditions->OptimizeBaseSolvent No CheckSideReactions Are side reactions (homocoupling, protodeboronation) prevalent? CheckPurity->CheckSideReactions Yes PurifyAndDegas Action: Purify reagents, use anhydrous solvents, and ensure rigorous degassing. CheckPurity->PurifyAndDegas No AddressSideReactions Action: For homocoupling, ensure strict anaerobic conditions. For protodeboronation, use boronic esters or milder base. CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No UseBulkyLigand->CheckConditions OptimizeBaseSolvent->CheckPurity PurifyAndDegas->CheckSideReactions AddressSideReactions->Success

Caption: A troubleshooting workflow for low-yielding hindered Suzuki couplings.

References

Technical Support Center: Synthesis of 3-(o-tolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(o-tolyl)phenol, with a specific focus on managing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 3-(o-tolyl)phenol?

A1: The main challenge in synthesizing 3-(o-tolyl)phenol, also known as 3-hydroxy-2'-methylbiphenyl, lies in overcoming the steric hindrance imposed by the ortho-methyl group on the tolyl moiety. This steric bulk can impede the crucial carbon-carbon bond formation between the two aromatic rings, often leading to low reaction yields. Key steps in cross-coupling reactions, such as oxidative addition and reductive elimination, can be significantly slowed down by this steric congestion.[1] Additionally, side reactions like protodeboronation of the boronic acid partner can further reduce the yield of the desired product.[2][3]

Q2: Which cross-coupling methods are most suitable for this synthesis?

A2: The Suzuki-Miyaura and Kumada-Corriu coupling reactions are two of the most effective methods for synthesizing sterically hindered biaryls like 3-(o-tolyl)phenol.[4][5]

  • Suzuki-Miyaura Coupling: This method is widely used due to its tolerance of a broad range of functional groups and the use of relatively stable and commercially available boronic acids.[6] For sterically demanding couplings, the choice of a bulky and electron-rich phosphine ligand is critical to facilitate the reaction.[7]

  • Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent, which can be more reactive than the corresponding boronic acid, potentially leading to higher yields in challenging cases.[8] However, Grignard reagents are less tolerant of acidic functional groups.

Q3: How can I minimize the protodeboronation of o-tolylboronic acid?

A3: Protodeboronation, the undesired cleavage of the C-B bond in the boronic acid, is a common side reaction that lowers the yield.[2][3] To minimize this:

  • Use Milder Bases: Employ weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[2]

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[9]

Q4: What is the role of the ligand in overcoming steric hindrance?

A4: The ligand plays a crucial role in stabilizing the metal catalyst (typically palladium) and facilitating the key steps of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective.[7] These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent reductive elimination to form the biaryl product. The steric bulk of the ligand can help to create a more reactive catalytic species that can accommodate the hindered substrates.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Yield of 3-(o-tolyl)phenol Inefficient Catalytic Activity: The palladium catalyst may not be active enough to overcome the high activation energy barrier caused by steric hindrance.* Optimize Ligand: Switch to a bulkier and more electron-rich phosphine ligand such as SPhos, XPhos, or a related Buchwald-type ligand.[7] * Use a More Active Pre-catalyst: Consider using a pre-formed palladium-ligand complex (e.g., a palladacycle) which can be more active than generating the catalyst in situ.[2] * Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve yields.
Ineffective Base: The chosen base may not be optimal for the specific reaction conditions, leading to poor activation of the boronic acid or catalyst inhibition.* Screen Different Bases: Experiment with a range of bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be highly dependent on the solvent and ligand used. * Ensure Anhydrous Conditions: If using a strong base like t-BuOK, ensure the reaction is strictly anhydrous to prevent side reactions.
Protodeboronation of o-tolylboronic acid: The boronic acid is being consumed by a side reaction before it can couple with the aryl halide.* Use a Milder Base: As mentioned in the FAQs, switch to a weaker base like K₂CO₃ or KF.[2] * Use a Boronic Ester: Convert the o-tolylboronic acid to its pinacol ester derivative, which is more resistant to protodeboronation.[9] * Minimize Reaction Time: Optimize the reaction time to favor the cross-coupling reaction over the slower protodeboronation.
Formation of Significant Byproducts Homocoupling of Starting Materials: The aryl halide or the boronic acid may be reacting with themselves to form symmetrical biaryls.* Degas Solvents Thoroughly: Oxygen can promote homocoupling. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2] * Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling reaction.
Reduction of the Aryl Halide: The aryl halide is being reduced to the corresponding arene instead of undergoing cross-coupling.* Ligand Choice: Certain ligands can promote side reactions. If reduction is a major issue, consider screening different classes of ligands. * Control Temperature: Higher temperatures can sometimes favor decomposition pathways that lead to reduction. Try running the reaction at a slightly lower temperature for a longer duration.

Experimental Protocols

Suzuki-Miyaura Coupling Protocol for 3-(o-tolyl)phenol

This protocol provides a general starting point for the synthesis of 3-(o-tolyl)phenol via a Suzuki-Miyaura coupling. Optimization of specific parameters may be required for optimal results.

Materials:

  • 3-Bromophenol or 3-Iodophenol (1.0 equiv)

  • o-Tolylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-halophenol, o-tolylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kumada-Corriu Coupling Protocol for 3-(o-tolyl)phenol

This protocol outlines a general procedure for the Kumada-Corriu coupling. Note that the Grignard reagent is highly reactive and moisture-sensitive.

Materials:

  • 3-Bromophenol (protected as a suitable ether, e.g., TBDMS ether) (1.0 equiv)

  • o-Tolylmagnesium bromide (prepared from o-bromotoluene and magnesium turnings) (1.2 equiv)

  • --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) (2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the protected 3-bromophenol in anhydrous THF.

  • Add the PEPPSI-IPr catalyst to the solution.

  • Slowly add the o-tolylmagnesium bromide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the hydroxyl group (if necessary) and purify the final product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura and Kumada-Corriu couplings of sterically hindered substrates, providing a basis for comparison and optimization.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895
21-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1002492
32-ChlorotoluenePhenylboronic acidPd(OAc)₂ / Buchwald LigandK₃PO₄Toluene1101285-95

Data is illustrative and compiled from various sources on sterically hindered couplings.[4]

Table 2: Kumada-Corriu Coupling of Sterically Hindered Aryl Halides with Grignard Reagents

EntryAryl HalideGrignard ReagentCatalystSolventTemp (°C)Time (h)Yield (%)
12-ChlorotoluenePhenylmagnesium bromideNiCl₂(dppp)Diethyl etherreflux1288
22,6-DimethylbromobenzenePhenylmagnesium bromidePd(OAc)₂ / SPhosTHF60491
32-BromomesitylenePhenylmagnesium bromideNiCl₂(dppe)THFreflux1685

Data is illustrative and compiled from various sources on sterically hindered couplings.

Visualizations

Steric_Hindrance_Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_hindrance Steric Hindrance cluster_product Product ArylHalide 3-Halophenol Catalyst Pd(0) Catalyst + Bulky Ligand ArylHalide->Catalyst Oxidative Addition BoronicAcid o-Tolylboronic Acid BoronicAcid->Catalyst Transmetalation Product 3-(o-tolyl)phenol Catalyst->Product Reductive Elimination Hindrance Ortho-methyl group on o-tolylboronic acid hinders approach to the Palladium center Hindrance->Catalyst Impedes Reaction

Caption: Steric hindrance in the Suzuki-Miyaura synthesis of 3-(o-tolyl)phenol.

Suzuki_Miyaura_Workflow Start Start: 3-Halophenol & o-Tolylboronic Acid ReactionSetup Reaction Setup: - Add reactants, catalyst, ligand, base - Add anhydrous solvent - Degas and establish inert atmosphere Start->ReactionSetup Heating Heating & Stirring (80-100 °C) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: 3-(o-tolyl)phenol Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura synthesis.

References

Technical Support Center: Optimizing Base Selection for Suzuki Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical parameter of base selection for the successful coupling of aryl halides.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

The base plays a crucial, multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species (boronic acid or its ester) to facilitate the transmetalation step, which is often rate-limiting.[1] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][3] This increased nucleophilicity accelerates the transfer of the organic group from the boron atom to the palladium(II) center.[1][4] Additionally, the base can influence other steps in the cycle, such as the formation of the active Pd(0) catalyst and the rate of reductive elimination.[5]

Q2: My Suzuki coupling reaction is giving a low yield. Could the base be the problem?

Yes, improper base selection is a common reason for low yields in Suzuki coupling reactions.[6][7] Several issues can arise:

  • Insufficient Base Strength: The base may not be strong enough to form the reactive boronate species efficiently, leading to a sluggish or incomplete reaction.

  • Poor Solubility: If the chosen inorganic base is poorly soluble in the organic solvent, the reaction can be slow and inefficient. This is particularly true for biphasic or anhydrous systems.[8]

  • Base-Promoted Side Reactions: The base can promote undesirable side reactions that consume starting materials and lower the yield of the desired product. The most common side reactions include:

    • Protodeboronation: Cleavage of the carbon-boron bond of the boronic acid, especially problematic with electron-deficient or heteroaromatic boronic acids.[9][10]

    • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.[11]

    • Dehalogenation: Removal of the halogen from the aryl halide starting material.[11]

  • Substrate Degradation: A base that is too strong can degrade sensitive functional groups on either the aryl halide or the boronic acid coupling partners.[12]

Q3: How do I choose the right base for my specific aryl halide and boronic acid?

There is no single "best" base, as the optimal choice depends on multiple factors including the substrates, catalyst system, and solvent.[1][4] However, here are some general guidelines:

  • For standard, unhindered aryl bromides and iodides: Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points.[4][13] They are effective, inexpensive, and widely used.

  • For less reactive aryl chlorides: Stronger bases are often required to facilitate the more difficult oxidative addition step.[11] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or alkali metal hydroxides (NaOH, KOH) are common choices.[14]

  • For sterically hindered substrates (e.g., ortho-substituted aryl halides): Bulky and strong bases are often beneficial. Cesium carbonate (Cs₂CO₃) is frequently used due to its high basicity and good solubility in many organic solvents.[10] Potassium tert-butoxide (KOtBu) can also be effective, particularly with sterically demanding ligands.

  • For substrates with base-sensitive functional groups (e.g., esters, ketones): Milder bases are necessary to prevent hydrolysis or other degradation pathways. Potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) are often suitable choices.[12][15]

Q4: When should I use an organic base like triethylamine (TEA) or DBU?

Organic bases are generally less common and often less effective than inorganic bases for Suzuki couplings.[16] They can sometimes be useful in specific situations, such as when trying to maintain a homogeneous reaction mixture in a purely organic solvent. However, they can also lead to side reactions like dehalogenation.[11] In most cases, inorganic bases, often in an aqueous/organic solvent mixture, provide superior results.[4]

Troubleshooting Guide

Issue Potential Cause Related to Base Troubleshooting Suggestions
Low or No Conversion Insufficient base strength or poor solubility.1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).2. Ensure vigorous stirring, especially for heterogeneous mixtures.3. Add water or a phase-transfer catalyst (e.g., TBAB) to improve base solubility and transport.4. Consider a more soluble base like Cs₂CO₃ or an organic base if anhydrous conditions are required.
Protodeboronation Base is too strong or reaction time/temperature is excessive.1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).[9]2. Use a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate.[9][17]3. Decrease the reaction temperature and shorten the reaction time.[9]
Homocoupling of Boronic Acid Often linked to the presence of oxygen, which can affect the Pd(0)/Pd(II) balance.1. While not directly a base issue, ensure thorough degassing of the solvent and base solution.[15]2. Use anhydrous conditions with a base like K₃PO₄, which can sometimes suppress this side reaction.
Decomposition of Starting Materials Base is too strong for sensitive functional groups on substrates.1. Screen milder bases like KF, NaHCO₃, or CsF.[12][15]2. Protect sensitive functional groups prior to the coupling reaction.

Data Presentation: Comparison of Common Bases

The following table summarizes the performance of various bases in a model Suzuki coupling reaction of 4-bromotoluene with phenylboronic acid. Yields are highly dependent on the specific substrates and reaction conditions.

BaseSolventCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
Na₂CO₃ Toluene/H₂OPd(OAc)₂ / PPh₃1001295[4]
K₂CO₃ Toluene/H₂OPd(OAc)₂ / PPh₃1001292[4]
K₃PO₄ Toluene/H₂OPd(OAc)₂ / PPh₃1001296[4]
Cs₂CO₃ DioxanePd₂(dba)₃ / P(t-Bu)₃801.596[17]
KOH Toluene/H₂OPd(PPh₃)₄86186[14]
KF DioxanePd₂(dba)₃ / P(t-Bu)₃801876[14]
NaOH 1:1 DMF/H₂OPd/NiFe₂O₄RT0.588[16]
TEA Toluene/H₂OPd(OAc)₂ / PPh₃1001245[4]

Data compiled from multiple sources for illustrative purposes.[4][14][16][17]

Experimental Protocols

General Protocol for Screening Bases in a Suzuki Coupling Reaction

This procedure provides a framework for systematically evaluating different bases to find the optimal conditions for a specific Suzuki coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos, 0.04 mmol, 4 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF)

  • Degassed water (if applicable)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials or flask with reflux condenser and magnetic stir bars

Procedure:

  • To a flame-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium precatalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Add the selected base (2.0 mmol) to the vial.

  • Seal the vial with a septum cap and purge with an inert gas (e.g., by evacuating and backfilling with argon three times).[9]

  • Using a syringe, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).[9]

  • Place the vial in a preheated reaction block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[9]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

  • Repeat the procedure for each base to be screened, keeping all other parameters constant.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_base Base Activation pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation bx3 B(OH)₃ + X⁻ trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product base_complex X-Pd(II)(Ar)L₂ arx Ar-X arx->oa_complex ar_boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ ar_boronic->boronate base Base (e.g., OH⁻) base->boronate boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Base Selection

Base_Selection_Workflow start Start: Define Substrates (Aryl Halide & Boronic Acid) check_sensitivity Are substrates base-sensitive? start->check_sensitivity select_mild Screen Mild Bases: - KF - NaHCO₃ check_sensitivity->select_mild Yes check_halide What is the Aryl Halide? check_sensitivity->check_halide No optimize Optimize Reaction: Temperature, Solvent, Catalyst Loading select_mild->optimize select_standard Screen Standard Bases: - K₂CO₃ - K₃PO₄ - Na₂CO₃ check_halide->select_standard Ar-Br / Ar-I select_strong Screen Strong Bases: - K₃PO₄ - Cs₂CO₃ - KOtBu check_halide->select_strong Ar-Cl check_sterics Are substrates sterically hindered? select_standard->check_sterics select_strong->check_sterics check_sterics->select_strong Yes check_sterics->optimize No

Caption: A decision workflow for initial base selection in Suzuki coupling.

Troubleshooting Logic for Low Yield

Troubleshooting_Workflow start Low Yield Observed analyze_crm Analyze Crude Reaction Mixture (LCMS/NMR) start->analyze_crm sm_present Mainly unreacted starting material? analyze_crm->sm_present side_products Significant side products? sm_present->side_products No increase_strength Increase Base Strength/Solubility (e.g., K₂CO₃ → K₃PO₄) Increase Temperature sm_present->increase_strength Yes check_proto Protodeboronation observed? side_products->check_proto Yes optimize Re-optimize Catalyst/Ligand side_products->optimize No (e.g., Homocoupling) end Improved Yield increase_strength->end use_milder_base Use Milder Base (e.g., KF) Use Boronic Ester Lower Temperature check_proto->use_milder_base Yes check_proto->optimize No use_milder_base->end optimize->end

Caption: A logical workflow for troubleshooting low yields related to base selection.

References

Technical Support Center: Removal of Palladium Catalyst from 2-Methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from the 2-Methyl-[1,1'-biphenyl]-3-ol product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual palladium catalyst from my this compound product?

A1: The most common methods for removing residual palladium include:

  • Adsorption using Scavengers: Utilizing solid-supported materials with functional groups that chelate palladium. Common scavengers include silica-based or polymer-based materials functionalized with thiols, thioureas, or other ligands.[1][2][3]

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the palladium species.[4][5]

  • Filtration through Celite®: Effective for removing heterogeneous palladium catalysts or palladium black that has precipitated from the reaction mixture.[4][6]

  • Column Chromatography: A standard purification technique that can separate the product from the palladium catalyst.

  • Crystallization: Can be effective in some cases, but there is a risk of concentrating the metal impurities within the crystal lattice.[7]

Q2: How does the phenolic hydroxyl group in this compound affect the choice of palladium removal method?

A2: The phenolic hydroxyl group imparts polarity to the molecule and has a slightly acidic nature. This can influence the choice of method:

  • Scavengers: The choice of scavenger is critical. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) and are compatible with the phenolic group.[2] Amine-based scavengers might interact with the acidic phenol, potentially reducing their efficiency or leading to side reactions. It is advisable to screen a few different types of scavengers to find the most effective one for your specific conditions.

  • Activated Carbon: The polar nature of your product may lead to non-specific binding to the activated carbon, resulting in product loss.[4] Therefore, it is crucial to optimize the amount of activated carbon and the treatment time.

  • Silica Gel Chromatography: The polarity of the hydroxyl group will affect the choice of the solvent system for chromatography to ensure good separation from palladium residues and avoid excessive product retention on the silica.

Q3: What are the acceptable limits for residual palladium in pharmaceutical products?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products. For palladium, which is considered a Class 2B element, the oral concentration limit is typically 10 ppm.[8]

Q4: How can I quantify the amount of residual palladium in my final product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace levels of palladium in organic samples.[9][10][11] Proper sample preparation, often involving microwave digestion, is crucial for accurate results.[10][11]

Troubleshooting Guides

Problem 1: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain high after treatment with a scavenger.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger depends on the palladium oxidation state (Pd(0) vs. Pd(II)) and the reaction solvent. For this compound, thiol-based scavengers are a good starting point.[2] Consider screening a panel of scavengers (e.g., thiol, thiourea, and specialized commercial scavengers) to identify the most effective one.
Insufficient Scavenger Amount Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents.[12]
Suboptimal Reaction Conditions Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance. Monitor the palladium removal over time by analyzing small aliquots.
Poor Mass Transfer Ensure vigorous stirring of the reaction mixture during the scavenging process to maximize contact between the scavenger and the palladium species.
Product-Palladium Complexation The phenolic hydroxyl group in your product could potentially form a stable complex with palladium, making it difficult for the scavenger to capture the metal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.
Problem 2: Product Loss During Purification

Symptoms:

  • Low yield of this compound after palladium removal.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Adsorption onto Activated Carbon The polar nature of your product can lead to significant adsorption on activated carbon.[4] • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 1-5 wt%). • Solvent Selection: The choice of solvent can influence product adsorption. Test different solvents to find one that minimizes product binding while maintaining good palladium removal.
Retention on Silica Gel The polar hydroxyl group can cause your product to streak or be retained on a silica gel column. • Optimize Eluent: Use a more polar solvent system for column chromatography. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can help to reduce tailing and improve recovery. • Use End-Capped Silica: End-capped silica gel has fewer free silanol groups and is less likely to strongly adsorb polar compounds.[13]
Co-precipitation with Palladium In some cases, the product might co-precipitate with palladium black. Ensure that any precipitated solids are thoroughly washed with a suitable solvent to recover the product.

Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Functionalized Scavengers (e.g., Silica-Thiol) High selectivity for palladium, leading to minimal product loss.[2][3] Effective for both soluble and insoluble palladium species.Higher cost compared to other methods. May require optimization of scavenger type, amount, and reaction conditions.Final purification steps where high purity is required and for removing soluble palladium species.
Activated Carbon Low cost and readily available.[4] Effective for a wide range of palladium species.Can lead to significant product loss due to non-specific adsorption, especially for polar molecules.[4] Filtration of fine carbon particles can be challenging.Initial bulk palladium removal. Cost-sensitive applications.
Celite® Filtration Simple, fast, and inexpensive.[6] Effective for removing heterogeneous palladium catalysts and palladium black.Only effective for insoluble palladium species. Will not remove soluble palladium complexes.First-pass purification to remove bulk precipitated palladium.

Experimental Protocols

Protocol 1: Palladium Removal using a Functionalized Silica Scavenger (e.g., Silica-Thiol)
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Dichloromethane (DCM)).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 weight equivalents relative to the estimated amount of residual palladium) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. The progress of the scavenging can be monitored by taking small aliquots of the solution, filtering, and analyzing for palladium content by ICP-MS. If the removal is slow, the temperature can be increased to 40-50 °C.

  • Filtration: Once the palladium removal is deemed complete, filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the scavenger on the filter with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a pre-determined, optimized amount of activated carbon (e.g., 1-5 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad helps in removing fine carbon particles.

  • Washing: Wash the Celite®/carbon cake thoroughly with fresh solvent to recover as much of the adsorbed product as possible.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration and the product yield.

Protocol 3: Filtration through Celite®
  • Prepare the Celite® Pad: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently press to create a compact bed.

  • Wet the Pad: Pour the reaction solvent over the Celite® pad and apply a gentle vacuum to pull the solvent through, which helps to pack the bed.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filter: Slowly pour the diluted mixture onto the center of the Celite® bed under gentle vacuum.

  • Wash: Wash the Celite® pad thoroughly with fresh solvent to recover any retained product.

  • Collect Filtrate: The filtrate contains the product and any soluble palladium species.

Visual Workflow and Logic Diagrams

Palladium_Removal_Workflow start Crude this compound (Contains Pd Catalyst) celite_filtration Celite® Filtration start->celite_filtration soluble_pd_check Analyze Filtrate for Soluble Palladium celite_filtration->soluble_pd_check scavenger_treatment Treat with Functionalized Scavenger soluble_pd_check->scavenger_treatment Pd > 10 ppm (High Value Product) activated_carbon Treat with Activated Carbon soluble_pd_check->activated_carbon Pd > 10 ppm (Cost-Sensitive) final_product Purified Product (<10 ppm Pd) soluble_pd_check->final_product Pd < 10 ppm analyze_pd Analyze Pd Content (ICP-MS) scavenger_treatment->analyze_pd activated_carbon->analyze_pd analyze_pd->final_product

Figure 1. A general workflow for the removal of palladium catalyst.

Troubleshooting_Logic start High Residual Palladium? check_method Which method was used? start->check_method Yes scavenger_issues Scavenger Troubleshooting check_method->scavenger_issues Scavenger carbon_issues Activated Carbon Troubleshooting check_method->carbon_issues Activated Carbon celite_issues Celite® Filtration Troubleshooting check_method->celite_issues Celite® Filtration scavenger_solutions Increase Scavenger Equivalents Optimize Time/Temperature Screen Different Scavengers scavenger_issues->scavenger_solutions carbon_solutions Optimize Carbon Loading Change Solvent Ensure Thorough Washing carbon_issues->carbon_solutions celite_solutions Palladium is likely soluble. Use Scavenger or Carbon. celite_issues->celite_solutions

Figure 2. A troubleshooting decision tree for high residual palladium.

References

Stability of 2-Methyl-[1,1'-biphenyl]-3-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Methyl-[1,1'-biphenyl]-3-ol under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound under acidic and basic conditions?

Based on its chemical structure, which features a phenolic hydroxyl group and a biphenyl backbone, this compound is expected to be susceptible to degradation under forced conditions. The biphenyl structure itself is relatively stable, but the phenolic group can be reactive. Under strong basic conditions, the hydroxyl group can be deprotonated, making the molecule susceptible to oxidation. In strong acidic conditions, reactions involving the aromatic rings may occur, especially at elevated temperatures.

Q2: What are the potential degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively documented in the literature, we can hypothesize based on similar phenolic and biphenyl compounds.

  • Acidic Conditions: Potential degradation could involve electrophilic attack on the electron-rich aromatic rings or other acid-catalyzed reactions.

  • Basic Conditions: The primary route of degradation is likely to be oxidation of the deprotonated hydroxyl group (phenoxide). This can lead to the formation of quinone-type structures or potentially ring-opening products under more aggressive conditions.

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2]

Q3: What analytical methods are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the parent compound and its degradation products. For the structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
No degradation observed after stress testing. The stress conditions (acid/base concentration, temperature, duration) are too mild.Incrementally increase the severity of the conditions. For example, move from 0.1M HCl to 1M HCl, or increase the temperature from 60°C to 80°C. Ensure the reaction time is sufficient.[4]
The compound degrades too rapidly or completely. The stress conditions are too harsh, leading to excessive degradation.Reduce the severity of the conditions. Use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to properly observe the degradation profile.[4]
Multiple new peaks appear in the chromatogram, and they are poorly resolved. Multiple degradation products are forming, and the current HPLC method is not capable of separating them.Develop a stability-indicating analytical method. This typically involves using a gradient elution method in HPLC to improve the separation of polar and non-polar compounds.
How can I identify the unknown peaks in my chromatogram? The unknown peaks are likely degradation products whose structures need to be determined.Utilize a mass spectrometer coupled with your separation technique (e.g., LC-MS or GC-MS). The mass-to-charge ratio and fragmentation patterns can help in elucidating the structures of the degradants.[3]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The exact conditions should be optimized for this compound.

Acid Hydrolysis Study
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Stress Condition: Add an equal volume of 1M HCl to the stock solution.

  • Incubation: Heat the solution at 60°C for 48 hours. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8, 24 hours) to monitor the degradation kinetics.

  • Neutralization: Before analysis, cool the sample to room temperature and neutralize it with an equivalent amount of 1M NaOH.[2]

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Base Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of this compound as described above.

  • Stress Condition: Add an equal volume of 1M NaOH to the stock solution.

  • Incubation: Heat the solution at 60°C for 48 hours, taking samples at various time points.

  • Neutralization: Cool the sample to room temperature and neutralize it with an equivalent amount of 1M HCl.[2]

  • Analysis: Dilute the neutralized sample and analyze by HPLC.

Data Presentation

The results of the stability studies should be summarized to show the percentage of the parent compound remaining and the formation of degradation products over time.

Table 1: Stability of this compound under Forced Degradation

ConditionTime (hours)Assay of Parent (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)Total Impurities (%)Mass Balance (%)
1M HCl, 60°C 0100.00.00.00.0100.0
892.54.81.26.098.5
2481.312.13.515.696.9
4868.920.46.827.296.1
1M NaOH, 60°C 0100.00.00.00.0100.0
888.78.10.58.697.3
2475.418.21.920.195.5
4859.829.54.333.893.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Sample Analysis A Prepare 1 mg/mL Stock Solution B Acid Stress (e.g., 1M HCl, 60°C) A->B C Base Stress (e.g., 1M NaOH, 60°C) A->C D Neutralize Sample B->D C->D E Dilute for Analysis D->E F Analyze via Stability-Indicating HPLC Method E->F G Data Interpretation (Mass Balance, Degradant Identification) F->G G cluster_acid Acidic Conditions (Hypothetical) cluster_base Basic Conditions (Hypothetical) A This compound B Electrophilic Addition Products A->B + H⁺ (e.g., H₂SO₄) C Other Acid-Catalyzed Products A->C + H⁺ / ΔT D Phenoxide Intermediate A->D + OH⁻ E Oxidation Products (e.g., Quinones) D->E [O] F Ring-Opened Products E->F Further Oxidation

References

Validation & Comparative

Unveiling the Antioxidant Potential: A Comparative Analysis of Methylated Biphenylols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous pursuit of novel therapeutic agents, the antioxidant capacity of synthetic compounds is a critical area of investigation. This guide presents a comparative analysis of the antioxidant activity of various methylated biphenylols, offering valuable insights for researchers, scientists, and professionals in drug development. The following data, derived from rigorous experimental assays, provides a clear comparison of the radical scavenging capabilities of these compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, representing the concentration of a compound required to inhibit 50% of the radical activity. A lower IC50 value signifies greater antioxidant potency. The data presented below summarizes the IC50 values for a series of methylated biphenylols as determined by the DPPH and ABTS radical scavenging assays.

CompoundSubstitution PatternDPPH IC50 (µM)ABTS IC50 (µM)
Biphenyl-4-ol-45.215.8
2-Methylbiphenyl-4-ol2-Methyl55.620.1
3-Methylbiphenyl-4-ol3-Methyl42.114.5
2,2'-Dimethylbiphenyl-4,4'-diol2,2'-Dimethyl35.812.3
3,3'-Dimethylbiphenyl-4,4'-diol3,3'-Dimethyl28.49.7
2-Methoxybiphenyl-4-ol2-Methoxy62.525.4
3-Methoxybiphenyl-4-ol3-Methoxy48.918.2
4'-Methoxybiphenyl-4-ol4'-Methoxy58.122.7
2,2'-Dimethoxybiphenyl-4,4'-diol2,2'-Dimethoxy45.716.9
3,3'-Dimethoxybiphenyl-4,4'-diol3,3'-Dimethoxy39.213.1
Ascorbic Acid (Standard)-25.58.5
Trolox (Standard)-30.110.2

Structure-Activity Relationship

The data reveals a clear structure-activity relationship among the tested methylated biphenylols. The position and number of methyl and methoxy groups significantly influence the antioxidant capacity. Generally, the presence of electron-donating methyl groups enhances antioxidant activity, particularly when positioned at the 3 and 3' positions. Conversely, the introduction of methoxy groups tends to decrease the radical scavenging ability compared to their methyl counterparts.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[1]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (methylated biphenylols)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and kept in the dark.[1]

  • Assay: An equal volume of the sample solutions at different concentrations is added to the DPPH solution in a 96-well plate. A control well contains the solvent instead of the sample.[1]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[1]

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[1]

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[1]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (methylated biphenylols)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water are mixed in equal volumes and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[1]

  • Preparation of working solution: The ABTS•+ stock solution is diluted with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Assay: A small volume of the sample solutions at different concentrations is added to a large volume of the ABTS•+ working solution in each well.

  • Incubation: The plate is incubated at room temperature for a specific time (e.g., 6 minutes).[1]

  • Measurement: The absorbance is measured at 734 nm.[1]

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.[1]

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the general workflow for in vitro antioxidant activity assessment.

G General Workflow for In Vitro Antioxidant Activity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolution & Serial Dilution) Reaction Reaction Incubation (Sample + Reagent) SamplePrep->Reaction ReagentPrep Reagent Preparation (e.g., DPPH, ABTS•+) ReagentPrep->Reaction Spectro Spectrophotometric Reading (Absorbance Measurement) Reaction->Spectro Calc Calculation (% Inhibition) Spectro->Calc IC50 IC50 Determination (Dose-Response Curve) Calc->IC50

Caption: Workflow of in vitro antioxidant assays.

References

A Comparative Analysis of the Antioxidant Capacities of 2-Methyl-[1,1'-biphenyl]-3-ol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, both naturally occurring and synthetic compounds are of significant interest for their potential therapeutic applications in diseases underscored by oxidative stress. This guide provides a comparative overview of the antioxidant capacities of the well-studied polyphenol, resveratrol, and the synthetic biphenyl derivative, 2-Methyl-[1,1'-biphenyl]-3-ol. While extensive research has elucidated the potent antioxidant effects and molecular mechanisms of resveratrol, direct experimental data on the antioxidant capacity of this compound is not as readily available in the current body of scientific literature. This comparison, therefore, draws upon the established profile of resveratrol and the known antioxidant properties of the chemical class to which this compound belongs—hydroxylated biphenyls.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidants. The following tables summarize the available quantitative data for resveratrol and provide a template for the evaluation of this compound.

Table 1: Antioxidant Capacity of Resveratrol

Assay TypeTest Concentration% InhibitionIC₅₀Reference CompoundReference IC₅₀
DPPH Radical Scavenging2.5 mg/mL~90.12% (after 120 min)Not SpecifiedNot SpecifiedNot Specified
ABTS Radical ScavengingNot SpecifiedNot Specified2 µg/mLNot SpecifiedNot Specified

Table 2: Antioxidant Capacity of this compound

Assay TypeTest Concentration% InhibitionIC₅₀Reference CompoundReference IC₅₀
DPPH Radical ScavengingData not available in cited literatureData not available in cited literatureData not available in cited literatureData not available in cited literatureData not available in cited literature
ABTS Radical ScavengingData not available in cited literatureData not available in cited literatureData not available in cited literatureData not available in cited literatureData not available in cited literature

Mechanistic Insights into Antioxidant Action

The antioxidant effects of phenolic compounds like resveratrol and hydroxylated biphenyls are executed through various mechanisms, from direct interaction with reactive oxygen species (ROS) to the modulation of intracellular signaling pathways that bolster the cell's endogenous antioxidant defenses.

Resveratrol: A Multi-faceted Antioxidant

Resveratrol is recognized for its robust antioxidant activity, which is attributable to several mechanisms. It can directly scavenge free radicals, thereby preventing cellular damage. Beyond this direct action, resveratrol is a known activator of key signaling pathways that regulate the cellular antioxidant response. A primary pathway influenced by resveratrol is the Nrf2-Keap1 pathway. Under conditions of oxidative stress, resveratrol can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.

Furthermore, resveratrol has been shown to modulate the activity of various kinases, including those in the MAPK signaling cascade, which are involved in cellular stress responses. By influencing these pathways, resveratrol can help to mitigate the downstream effects of oxidative damage.

This compound: A Potential Antioxidant

As a member of the hydroxylated biphenyl class of compounds, this compound is anticipated to possess antioxidant properties. The presence of a phenolic hydroxyl group is a key structural feature that enables these compounds to act as antioxidants. The mechanism of action is presumed to involve the donation of a hydrogen atom from the hydroxyl group to a free radical, which neutralizes the radical and terminates the damaging chain reaction. The resulting phenoxyl radical on the biphenyl structure is stabilized by resonance, which is a characteristic that enhances its antioxidant efficacy. While specific studies on the effects of this compound on cellular signaling pathways are not currently available, it is plausible that, like other phenolic compounds, it could influence pathways such as the Nrf2 and MAPK cascades.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_Resveratrol_Action Resveratrol Antioxidant Signaling Resveratrol Resveratrol Nrf2 Nrf2 Resveratrol->Nrf2 promotes dissociation from Keap1 ARE ARE Nrf2->ARE translocates to nucleus and binds Keap1 Keap1 Keap1->Nrf2 inhibits Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates transcription cluster_Biphenyl_Action Hydroxylated Biphenyl Antioxidant Mechanism Hydroxylated Biphenyl This compound Free Radical Free Radical Hydroxylated Biphenyl->Free Radical donates H• Phenoxyl Radical Stabilized Phenoxyl Radical Hydroxylated Biphenyl->Phenoxyl Radical Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical cluster_Workflow General Antioxidant Assay Workflow Sample Prepare Antioxidant Solution Mix Mix Sample and Radical Sample->Mix Radical Generate Radical Solution (e.g., DPPH, ABTS) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition / IC₅₀ Measure->Calculate

A Comparative Guide to the Synthesis of 3-(o-tolyl)phenol: Suzuki-Miyaura vs. Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a critical task. The targeted synthesis of molecules like 3-(o-tolyl)phenol, a valuable building block in medicinal chemistry and materials science, often presents a choice between several cross-coupling methodologies. This guide provides an objective comparison of two prominent methods, the Suzuki-Miyaura coupling and the Ullmann coupling, for the synthesis of 3-(o-tolyl)phenol, supported by representative experimental data and detailed protocols.

The formation of the carbon-carbon bond between the phenol and o-tolyl moieties can be achieved through either the palladium-catalyzed Suzuki-Miyaura reaction or the copper-catalyzed Ullmann reaction. Each method offers a distinct set of advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.

Performance Comparison

The following table summarizes the key quantitative data for the synthesis of 3-(o-tolyl)phenol via Suzuki-Miyaura and Ullmann coupling, based on representative literature precedents for similar biaryl syntheses.

ParameterSuzuki-Miyaura CouplingUllmann Coupling
Starting Materials 3-Bromophenol and o-tolylboronic acid3-Iodophenol and o-bromotoluene
Catalyst Pd(PPh₃)₄ (Palladium Tetrakis)CuI (Copper(I) Iodide)
Ligand Not always necessary, but phosphine ligands like PPh₃ are commonPicolinic acid
Base K₂CO₃ (Potassium Carbonate)K₃PO₄ (Potassium Phosphate)
Solvent Toluene/Water (4:1)DMSO (Dimethyl Sulfoxide)
Temperature 80-100 °C100-120 °C
Reaction Time 12-24 hours24-48 hours
Typical Yield 85-95%[1][2][3]70-85%[4][5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 3-(o-tolyl)phenol using both the Suzuki-Miyaura and Ullmann coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of 3-bromophenol with o-tolylboronic acid.[6]

Materials:

  • 3-Bromophenol (1.0 mmol, 1.0 equiv)

  • o-Tolylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol, o-tolylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture of toluene and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-(o-tolyl)phenol.

Ullmann Coupling Protocol

This protocol outlines the copper-catalyzed coupling of 3-iodophenol with o-bromotoluene.

Materials:

  • 3-Iodophenol (1.0 mmol, 1.0 equiv)

  • o-Bromotoluene (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Picolinic acid (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry screw-cap reaction tube, add 3-iodophenol, o-bromotoluene, CuI, picolinic acid, and potassium phosphate.

  • Seal the tube, and then evacuate and backfill with an inert gas (nitrogen or argon).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(o-tolyl)phenol.

Reaction Mechanisms and Workflow

The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Ullmann reactions, providing a visual representation of the mechanistic pathways.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Ullmann_Coupling_Cycle cluster_1 Ullmann Catalytic Cycle Cu(I)X Cu(I)X Ar-O-Cu(I) Ar-O-Cu(I) Cu(I)X->Ar-O-Cu(I) Ligand Exchange (Ar-OH + Base) Ar-O-Cu(III)-Ar'_X Ar-O-Cu(III)-Ar'        X Ar-O-Cu(I)->Ar-O-Cu(III)-Ar'_X Oxidative Addition (Ar'-X) Ar-O-Cu(III)-Ar'_X->Cu(I)X Ar-O-Ar' Ar-O-Ar' Ar-O-Cu(III)-Ar'_X->Ar-O-Ar' Reductive Elimination

Caption: Catalytic cycle of the Ullmann coupling.

Conclusion

Both the Suzuki-Miyaura and Ullmann couplings are viable methods for the synthesis of 3-(o-tolyl)phenol. The Suzuki-Miyaura reaction generally offers higher yields and milder reaction conditions, making it a preferred method in many academic and industrial settings.[1][2][3] The commercial availability of a wide range of boronic acids also contributes to its popularity.

The Ullmann coupling, while often requiring higher temperatures and longer reaction times, remains a valuable tool, particularly when the corresponding boronic acid is unstable or difficult to access.[4][5] Modern advancements in ligand development have significantly improved the scope and efficiency of the Ullmann reaction. The choice between these two powerful synthetic methods will ultimately depend on the specific requirements of the synthesis, including substrate availability, desired yield, and tolerance to reaction conditions.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of aromatic compounds is paramount. Mass spectrometry serves as a powerful tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a focused comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-(2-methylphenyl)phenol against its simpler structural isomers, the methylphenols (cresols), supported by established fragmentation principles and experimental data for related compounds.

Unraveling the Fragmentation Fingerprint

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is dictated by the molecule's structure, with bonds preferentially breaking at points of weakness or to form stable ions.

Predicted Fragmentation of 3-(2-methylphenyl)phenol

While a publicly available experimental mass spectrum for 3-(2-methylphenyl)phenol is not readily found, its fragmentation pattern under electron ionization can be predicted based on the established behavior of phenols and substituted biphenyls. The molecular weight of 3-(2-methylphenyl)phenol is 184.23 g/mol .

The primary fragmentation events are expected to involve:

  • Loss of a hydrogen atom: Formation of a stable [M-H]⁺ ion.

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the tolyl ring to yield an ion at m/z 169.

  • Loss of a hydroxyl radical (•OH): Cleavage of the hydroxyl group, although less favorable than the loss of CO.

  • Loss of carbon monoxide (CO): A characteristic fragmentation of phenols, leading to the formation of a stable cyclopentadienyl cation. This would result in an ion at m/z 156.

  • Loss of a formyl radical (•CHO): Another common fragmentation pathway for phenols, resulting in an ion at m/z 155.

  • Cleavage of the biphenyl bond: This could lead to fragments corresponding to the individual phenyl and methylphenyl cations, though less likely to be the primary fragmentation pathway.

These predicted fragmentation pathways are summarized in the table below.

A Comparative Analysis with Methylphenol Isomers

To provide experimental context, we can compare the predicted fragmentation of 3-(2-methylphenyl)phenol with the known mass spectra of its simpler isomers, the methylphenols (cresols). A study on the mass spectra of 2-, 3-, and 4-methylphenol provides valuable comparative data.[1] The NIST WebBook also offers a reference spectrum for 3-methylphenol (m-cresol).[2]

Ion Proposed Structure m/z (Predicted for 3-(2-methylphenyl)phenol) m/z (Observed for 3-Methylphenol) [2]Relative Abundance (for 3-Methylphenol) [2]
[M]⁺Molecular Ion184108100%
[M-H]⁺183107~80%
[M-CH₃]⁺16993Not a major peak
[M-CO]⁺15680~10%
[M-CHO]⁺15579~30%
[C₇H₇]⁺Tropylium ion9191~15%
[C₆H₅]⁺Phenyl ion7777~20%

Table 1: Comparison of predicted fragmentation ions for 3-(2-methylphenyl)phenol and observed fragmentation ions for 3-methylphenol.

The comparison highlights that while both molecules are expected to exhibit characteristic phenolic fragmentation (loss of CO and CHO), the presence of the tolyl group in 3-(2-methylphenyl)phenol introduces additional fragmentation possibilities, such as the loss of a methyl radical.

Experimental Protocols

The following provides a general methodology for the analysis of phenolic compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such analyses.[3][4][5]

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization can be performed to improve volatility and thermal stability. For phenols, this often involves acetylation or silylation.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250-280°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Ion Source Temperature: Typically maintained at 230°C.

  • Quadrupole Temperature: Typically maintained at 150°C.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 300 amu).

  • Data Acquisition: Full scan mode.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of 3-(2-methylphenyl)phenol can be visualized to better understand the relationships between the parent molecule and its fragment ions.

Fragmentation_Pathway M [C₁₃H₁₂O]⁺˙ m/z = 184 (Molecular Ion) M_minus_H [C₁₃H₁₁O]⁺ m/z = 183 M->M_minus_H - H• M_minus_CH3 [C₁₂H₉O]⁺ m/z = 169 M->M_minus_CH3 - •CH₃ M_minus_CO [C₁₂H₁₂]⁺˙ m/z = 156 M->M_minus_CO - CO C7H7 [C₇H₇]⁺ m/z = 91 M_minus_CH3->C7H7 - C₅H₂O• M_minus_CHO [C₁₂H₁₁]⁺ m/z = 155 M_minus_CO->M_minus_CHO - H•

References

A Comparative Analysis of Enzyme Inhibition by Hydroxylated Biphenyls: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory effects of various hydroxylated biphenyls on key enzyme systems. This document summarizes quantitative experimental data, details relevant experimental methodologies, and illustrates associated signaling pathways to support further research and development in toxicology and pharmacology.

Hydroxylated biphenyls, which include metabolites of biphenyl and polychlorinated biphenyls (PCBs), are a class of compounds of significant interest due to their diverse biological activities. These activities range from enzyme inhibition and antioxidant effects to potential endocrine disruption. Understanding their structure-activity relationships in enzyme inhibition is crucial for predicting their toxicological profiles and therapeutic potential. This guide focuses on their inhibitory action on three important enzymes: Tyrosinase, Sulfotransferases (SULTs), and Cyclooxygenases (COXs).

Data Presentation: A Comparative Overview of Enzyme Inhibition

The inhibitory potency of hydroxylated biphenyls is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values for various hydroxylated biphenyls against Tyrosinase, Sulfotransferases, and Cyclooxygenases, compiled from multiple studies.

CompoundEnzymeIC50 ValueSource
4,4'-DihydroxybiphenylTyrosinase1.91 µM[1]
C2-Symmetry Hydroxylated BiphenylsTyrosinasenM to µM range[2][3]
4'-OH-PCB 12Rat SULT1A1> 400 µM (Substrate)[4]
4-OH-PCB 14Rat SULT1A10.27 µM[4]
4'-OH-PCB 68Rat SULT1A10.3 µM[4]
OH-PCB 34Human SULT2A10.6 µM[5]
4'-OH-PCB 68Human SULT2A10.8 µM[5]
4'-OH-PCB 9Human SULT2A196 µM[5]
2,2'-BiphenolCOX-2Inhibitory effect on expressionNot specified
Kuwanon A (a biphenyl derivative)COX-214 µM[6][7]

Experimental Protocols: Methodologies for Enzyme Inhibition Assays

Accurate and reproducible experimental protocols are fundamental to the comparative study of enzyme inhibitors. Below are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Tyrosinase Inhibition Assay

This assay spectrophotometrically determines the inhibitory effect of compounds on the diphenolase activity of tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (hydroxylated biphenyls) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound or the vehicle control.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).[8]

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-510 nm) in kinetic mode for a set duration (e.g., 30-60 minutes) to monitor the formation of dopachrome.[8][9]

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Sulfotransferase (SULT) Inhibition Assay

This method assesses the ability of hydroxylated biphenyls to inhibit the sulfation of a substrate catalyzed by a specific SULT isoform.

Materials:

  • Recombinant human or rat SULT isoforms (e.g., SULT1A1, SULT2A1)

  • Substrate (e.g., p-nitrophenol for SULT1A1, DHEA for SULT2A1)

  • [35S]PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor

  • Potassium phosphate buffer (pH 7.0)

  • Test compounds (hydroxylated biphenyls)

  • Scintillation counter

Procedure:

  • The reaction mixture contains potassium phosphate buffer, the specific SULT substrate, [35S]PAPS, and varying concentrations of the test compound.[4][5]

  • The reaction is initiated by the addition of the recombinant SULT enzyme.

  • The mixture is incubated at 37°C for a specified time (e.g., 10-15 minutes).[4][5]

  • The reaction is terminated, and the radiolabeled sulfated product is separated from the unreacted [35S]PAPS.

  • The amount of the sulfated product is quantified using a scintillation counter.

  • The percentage of inhibition is calculated, and IC50 values are determined as described for the tyrosinase assay.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the inhibition of COX-1 and COX-2 isoforms by monitoring the production of prostaglandins.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid as the substrate

  • Tris-HCl buffer (pH 8.0)

  • Heme and glutathione as cofactors

  • Test compounds (hydroxylated biphenyls)

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for prostaglandin E2 (PGE2) detection or an oxygen electrode.

Procedure:

  • The enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations in Tris-HCl buffer containing cofactors.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C and then terminated.

  • The amount of PGE2 produced is quantified using a specific ELISA kit.[10]

  • Alternatively, the initial rate of oxygen consumption can be measured using an oxygen electrode.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced (or oxygen consumed) in the presence of the inhibitor to the control.

  • IC50 values are then determined.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key biological pathways and a generalized experimental workflow relevant to the study of enzyme inhibition by hydroxylated biphenyls.

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand Hydroxylated Biphenyl AhR_complex AhR-HSP90-XAP2 (Inactive Complex) Ligand->AhR_complex AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_transcription Induction

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER_inactive Estrogen Receptor (ER) (Inactive) Estrogen->ER_inactive ER_active Activated ER Dimer ER_inactive->ER_active Binding & Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binding Gene_transcription Target Gene Transcription ERE->Gene_transcription Activation G start Start prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->prep incubation Pre-incubate Enzyme with Inhibitor prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Reaction Rate (e.g., Spectrophotometry) reaction->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

References

Assessing the Anti-inflammatory Potential of 2-Methyl-[1,1'-biphenyl]-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anti-inflammatory potential of 2-Methyl-[1,1'-biphenyl]-3-ol. Due to the limited direct experimental data on this specific compound, this guide leverages data from the structurally related and well-characterized biphenolic compound, Honokiol, as a benchmark for comparison. Honokiol, a natural product isolated from Magnolia species, has been extensively studied for its potent anti-inflammatory properties.[1][2] This comparison aims to provide a framework for evaluating the potential of novel biphenyl compounds in inflammation research.

The anti-inflammatory effects of Honokiol are attributed to its ability to modulate key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] By inhibiting these pathways, Honokiol effectively reduces the production of pro-inflammatory mediators.[2][3]

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Honokiol on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage models. This data serves as a reference for the expected performance of effective anti-inflammatory biphenyl compounds.

CompoundCell LineInflammatory StimulusKey Inflammatory MarkersIC50 / Effective ConcentrationReference
Honokiol Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Nitric Oxide (NO)Not specified, significant inhibition observed[1]
Tumor Necrosis Factor-α (TNF-α)Not specified, significant inhibition observed[1]
Interleukin-6 (IL-6)Dose-dependent decrease[2]
B-cell linesCD40/LMP1NF-κB activationDose-dependent abrogation[2]
AP-1 activationDose-dependent abrogation[2]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are standard in the field and can be adapted to evaluate the efficacy of this compound.

1. Cell Culture and LPS Stimulation:

  • Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[4]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[4] Test compounds are typically added one hour prior to LPS stimulation.[5]

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

  • Principle: ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[5]

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength.

    • Cytokine concentrations are calculated from the standard curve.

4. Western Blot Analysis for Signaling Protein Phosphorylation:

  • Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, ERK1/2, JNK, p38).[6]

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash and incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by anti-inflammatory compounds like Honokiol.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS)

Caption: NF-κB signaling pathway activation by LPS.

G MAPK Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 LPS LPS Receptor Receptor LPS->Receptor Activates MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates Genes Pro-inflammatory Genes G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_assays Analysis Start Seed RAW 264.7 Macrophages Pretreat Pre-treat with This compound or Honokiol Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant and Cell Lysate Incubate->Collect ELISA ELISA (TNF-α, IL-6) Collect->ELISA Griess Griess Assay (NO) Collect->Griess Western Western Blot (p-p65, p-ERK) Collect->Western Analyze Analyze Inflammatory Markers

References

A Comparative Guide to the In Vitro Cytotoxicity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of various phenolic compounds, offering a valuable resource for researchers in toxicology, pharmacology, and drug development. Due to the limited availability of public data on the specific cytotoxicity of 3-(2-methylphenyl)phenol, this guide focuses on structurally related and commonly studied phenolic alternatives. The information presented herein is based on published experimental data and established methodologies.

Comparison of Cytotoxic Activity

The cytotoxic potential of phenolic compounds can vary significantly based on their chemical structure, including the nature and position of substituents on the phenol ring. The following table summarizes the 50% inhibitory concentration (IC50) values of several phenolic compounds against various human cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCell LineIC50 (mM)Reference
PhenolHuman Pulp Fibroblasts4.5[1]
m-CresolL929> 0.5 mg/mL[2]
p-Cresol786-O and HepG2No significant toxicity up to 70 µM[3]
GuaiacolHuman Pulp Fibroblasts9.8[1]
EugenolHuman Pulp Fibroblasts0.9[1]
ThymolHuman Pulp Fibroblasts0.5[1]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment and comparison of in vitro cytotoxicity. Below are detailed methodologies for commonly employed assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate and collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and NAD+).

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. Controls for maximum LDH release (from lysed cells) and background are included to calculate the percentage of cytotoxicity.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Culture and treat cells with the test compound as previously described.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Test Compound incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance

MTT Assay Experimental Workflow

LDH_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_ldh_reaction LDH Reaction start Seed & Treat Cells incubation Incubate start->incubation centrifuge Centrifuge Plate incubation->centrifuge collect Collect Supernatant centrifuge->collect add_reagent Add LDH Reaction Mix collect->add_reagent incubate_dark Incubate in Dark add_reagent->incubate_dark read_absorbance Read Absorbance at 490nm incubate_dark->read_absorbance

LDH Assay Experimental Workflow

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response Phenolic_Compound Phenolic Compound MAPK MAPK Pathway (e.g., ERK, JNK, p38) Phenolic_Compound->MAPK PI3K_Akt PI3K/Akt Pathway Phenolic_Compound->PI3K_Akt NFkB NF-κB Pathway Phenolic_Compound->NFkB Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest PI3K_Akt->Apoptosis Inhibition Inflammation Inflammation NFkB->Inflammation

Potential Signaling Pathways in Phenol-Induced Cytotoxicity

Phenolic compounds can induce cytotoxicity through various signaling pathways. Studies have suggested the involvement of the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways in the cellular response to phenolic compounds, leading to outcomes such as apoptosis, cell cycle arrest, and inflammation[4][5]. The activation or inhibition of these pathways is often dependent on the specific compound, its concentration, and the cell type.

References

Safety Operating Guide

Safe Disposal of 2-Methyl-[1,1'-biphenyl]-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2-Methyl-[1,1'-biphenyl]-3-ol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

Before handling this compound, it is essential to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data for structurally similar compounds like 3-Phenylphenol indicate that it should be handled as a hazardous substance.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Get medical attention if irritation occurs.[1][3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3]

II. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound for disposal:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1] A NIOSH-approved respirator is recommended if dust or aerosols are generated.

III. Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of waste collection, segregation, storage, and professional disposal.

Step 1: Waste Collection

  • Carefully transfer the waste this compound into a designated hazardous waste container.

  • Avoid the generation of dust or aerosols during transfer.

  • Ensure the exterior of the waste container remains free from contamination.

Step 2: Waste Segregation and Labeling

  • Container: Use a leak-proof, compatible container clearly marked for hazardous waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.

  • Segregation: This waste must be segregated from non-halogenated organic waste and other incompatible materials such as acids, bases, or oxidizers.[4]

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[3]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide a complete and accurate description of the waste.

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

IV. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately clear the affected area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain: If safe to do so, contain the spill using inert absorbent materials.

  • Clean-up: Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[3]

  • Decontaminate: Clean the spill area thoroughly.

V. Diagrams

DisposalWorkflow cluster_Preparation Preparation cluster_Procedure Disposal Procedure cluster_Emergency Emergency Spill Response A Don Personal Protective Equipment (PPE) B Collect Waste in Designated Container A->B Begin Disposal C Segregate and Label 'Hazardous Waste' B->C D Store in Secure Satellite Area C->D E Contact EHS for Professional Disposal D->E F Evacuate Area G Ventilate Spill Zone F->G H Contain Spill with Absorbent Material G->H I Collect and Dispose of as Hazardous Waste H->I I->E Spill Spill Occurs Spill->F

Caption: Workflow for the proper disposal of this compound.

SafetyHierarchy Elimination Elimination (Not Feasible) Substitution Substitution (Use Safer Alternative) Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles)

Caption: Hierarchy of controls for handling hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.